molecular formula C46H48N2O4S2 B14880790 pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B14880790
M. Wt: 757.0 g/mol
InChI Key: AHUQRGHAKJSUKU-UHFFFAOYSA-N
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Description

Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a useful research compound. Its molecular formula is C46H48N2O4S2 and its molecular weight is 757.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C46H48N2O4S2

Molecular Weight

757.0 g/mol

IUPAC Name

1,4-bis[5-(1-benzofuran-2-yl)thiophen-2-yl]-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione

InChI

InChI=1S/C46H48N2O4S2/c1-5-9-15-29(7-3)27-47-43(39-23-21-37(53-39)35-25-31-17-11-13-19-33(31)51-35)41-42(45(47)49)44(48(46(41)50)28-30(8-4)16-10-6-2)40-24-22-38(54-40)36-26-32-18-12-14-20-34(32)52-36/h11-14,17-26,29-30H,5-10,15-16,27-28H2,1-4H3

InChI Key

AHUQRGHAKJSUKU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)C4=CC5=CC=CC=C5O4)C1=O)C6=CC=C(S6)C7=CC8=CC=CC=C8O7

Origin of Product

United States

Historical Trajectories and Foundational Developments of Diketopyrrolopyrrole Chemistry

The journey of diketopyrrolopyrrole chemistry began with a serendipitous discovery in 1974. nih.govacs.org Professor Donald G. Farnum and his team at Michigan State University were attempting to synthesize a different compound when they unexpectedly produced a brilliant red, highly insoluble substance. nih.govhubpages.com This residue was the first synthesized DPP pigment, specifically the phenyl-flanked derivative. nih.gov Though its potential was not immediately realized, this accidental creation marked the birth of a new class of high-performance pigments. hubpages.com

A significant breakthrough occurred later when scientists, including A. Iqbal, modified the synthesis pathway. nih.gov They developed a more efficient, high-yield, single-step reaction involving the condensation of an aromatic nitrile with a dialkyl succinate (B1194679) in the presence of a strong base. nih.govacs.org This advancement was crucial for the commercial viability of DPP pigments.

In 1983, Ciba Specialty Chemicals patented a manufacturing process for a specific DPP derivative, 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, which would become famously known as C.I. Pigment Red 254. hubpages.com This pigment was commercialized in 1986 and revolutionized the automotive paint industry with its exceptional lightfastness and stability, earning the moniker "Ferrari Red". hubpages.comrsc.org The initial applications for DPP-based materials were primarily as industrial pigments for inks, paints, and plastics, valued for their deep color, and high thermal and photochemical stability. nih.govresearchgate.netresearchgate.netrsc.orgfrontiersin.org It was not until 2008 that the first report of a thiophene-flanked DPP-based polymer semiconductor for an Organic Field-Effect Transistor (OFET) was published, signaling the dawn of DPP's role in organic electronics. frontiersin.org

Key MilestoneYearSignificance
Accidental Discovery1974First synthesis of a DPP compound by Farnum et al. nih.govacs.org
Efficient Synthesis Developed1980sIqbal et al. devise a high-yield, single-step reaction, enabling commercialization. nih.gov
C.I. Pigment Red 254 Patented1983Ciba Specialty Chemicals patents the manufacturing process, leading to its widespread use. hubpages.com
Commercialization1986C.I. Pigment Red 254 is introduced to the market, transforming the automotive paint industry.
First DPP-based OFET2008A thiophene-flanked DPP polymer is reported as a semiconductor, opening the door to electronic applications. frontiersin.org

Academic Significance of the Pyrrolo 3,4 C Pyrrole 1,4 2h,5h Dione Core in Advanced Organic Materials

The academic and commercial interest in the pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione core has expanded dramatically beyond its initial use as a pigment. This is due to a unique combination of intrinsic chemical and physical properties that make it an ideal building block for advanced organic materials. nih.govresearchgate.netresearchgate.net The DPP unit possesses a planar, bicyclic lactam structure that promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport. oaepublish.comresearchgate.netrsc.org Furthermore, its strong electron-accepting (electron-deficient) nature makes it a perfect component for creating donor-acceptor (D-A) type polymers and small molecules with tunable electronic properties. nih.govnih.govfrontiersin.org

These fundamental characteristics—excellent planarity, strong electron-withdrawing ability, and high thermal and photostability—have established the DPP core as a cornerstone in the field of organic electronics. rsc.orgoaepublish.comnih.gov Materials incorporating the DPP scaffold have demonstrated remarkable performance in a variety of devices.

Key Applications in Organic Electronics:

Organic Field-Effect Transistors (OFETs): DPP-based materials are widely investigated for OFETs due to their high charge carrier mobility. rsc.orgnih.govfrontiersin.org The rigid and planar structure of the DPP core facilitates ordered molecular packing in the solid state, leading to efficient charge transport pathways. researchgate.netresearchgate.net

Organic Photovoltaics (OPVs): In the realm of organic solar cells, DPP-based polymers and small molecules are utilized as electron donor or acceptor materials. rsc.orgnih.gov Their strong absorption in the visible and near-infrared regions allows for effective harvesting of solar energy. frontiersin.org

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission wavelengths of certain DPP derivatives make them suitable as emitters in OLEDs. rsc.orgfrontiersin.orgwikipedia.org

Other Electronic Applications: The versatility of the DPP core has led to its exploration in a wide array of other electronic devices, including chemical sensors, photodetectors, memory devices, and thermoelectric materials. rsc.orgresearchgate.netoaepublish.comresearchgate.net

Beyond electronics, the tunable photophysical properties and biocompatibility of some DPP derivatives have made them promising candidates for bioimaging and fluorescent probes. wikipedia.orgmdpi.com The ability to systematically modify the DPP core and its flanking aromatic groups allows researchers to fine-tune the material's properties, such as its energy levels (HOMO/LUMO), absorption spectrum, and charge transport characteristics, to suit specific applications. rsc.org

Property of DPP CoreConsequence for Material PerformanceRelevant Applications
Planar, Conjugated StructurePromotes strong π-π stacking and ordered molecular packing. oaepublish.comrsc.orgOFETs, OPVs nih.govfrontiersin.org
Electron-Accepting NatureEnables creation of donor-acceptor systems with tunable band gaps. nih.govfrontiersin.orgOPVs, OFETs, OLEDs rsc.orgnih.gov
High Photochemical & Thermal StabilityEnsures device longevity and operational stability. researchgate.netoaepublish.comAutomotive Coatings, all Organic Electronics hubpages.comoaepublish.com
Strong Light AbsorptionAllows for efficient harvesting of light energy. frontiersin.orgOPVs, Photodetectors rsc.orgresearchgate.net
High FluorescenceEnables use as emissive components. wikipedia.orgOLEDs, Bioimaging rsc.orgmdpi.com

Current Landscape of Scholarly Inquiry into Diketopyrrolopyrrole Systems

Core Synthesis Strategies for the Diketopyrrolopyrrole Moiety

The construction of the fundamental this compound ring system is the cornerstone of DPP chemistry. Over the years, methodologies have evolved from classical high-temperature condensations to more sophisticated and milder contemporary approaches.

Classical and Contemporary Approaches to the this compound Ring System

The foundational synthesis of the diketopyrrolopyrrole (DPP) core was serendipitously discovered in the 1970s. beilstein-journals.org The classical and most prevalent method involves the reaction of an aryl or heteroaryl nitrile with a dialkyl succinate (B1194679), such as diethyl succinate or diisopropyl succinate, in the presence of a strong base. mdpi.comfrontiersin.org This one-step reaction typically requires high temperatures and yields symmetrical DPP derivatives. frontiersin.orgresearchgate.net Initially, this method produced the pigment flanked with two phenyl units in low yield. frontiersin.org A significant improvement was later developed, demonstrating a single-reaction process between an aromatic nitrile and a dialkyl succinate that produced higher yields. researchgate.net

Contemporary synthetic strategies have been developed to offer milder reaction conditions, greater functional group tolerance, and access to a wider variety of DPP derivatives, including non-symmetrical structures. mdpi.com One attractive approach involves the modification of existing, adequately functionalized DPP derivatives. mdpi.com For instance, the inexpensive commercial pigment, Pigment Red 254, can be used as a starting material. mdpi.comnih.gov Through a two-step process involving N,N'-dialkylation followed by a Suzuki–Miyaura cross-coupling reaction, various new DPP dyes can be synthesized under mild conditions. mdpi.comnih.gov This method is an excellent alternative to those requiring the synthesis of corresponding diboronates. mdpi.com

Direct C-H arylation is another modern technique employed in the synthesis of DPP derivatives. nih.gov This methodology allows for the coupling of an aryl halide directly with an arene without the need for pre-functionalization, offering a more atom- and step-economical route compared to traditional cross-coupling reactions. nih.govsemanticscholar.org Other advanced cross-coupling reactions like Stille, Sonogashira, and Heck have also been extensively used to prepare small molecules and polymeric materials based on DPP. mdpi.com These contemporary methods often start with bromophenyl, bromothienyl, or bromofuryl DPP derivatives. mdpi.com

Method Precursors Key Features Typical Yields
Classical Synthesis Aromatic nitrile, Dialkyl succinateHigh temperature, Strong base, Symmetrical productsLow to Moderate mdpi.comfrontiersin.org
Suzuki-Miyaura Coupling N-alkylated DPP-dihalide, (Het)aryl boronic acidsMild conditions, High functional group toleranceModerate to Excellent (42-96%) mdpi.com
Direct C-H Arylation DPP core, Aryl halideNo pre-functionalization, Atom-economicalModerate semanticscholar.org
Stille/Sonogashira/Heck Brominated DPP derivatives, Organostannanes/Alkynes/AlkenesVersatile for complex structures and polymersVariable mdpi.com

Functionalization and Derivatization Techniques

The inherent properties of the DPP core, such as low solubility and strong intermolecular interactions, necessitate chemical modifications for most applications. beilstein-journals.org Functionalization at the nitrogen atoms and the peripheral 3,6-positions are the primary strategies to tune the molecule's physical and electronic properties. ccspublishing.org.cnresearchgate.net

N-Alkylation and N-Arylation Strategies for this compound Nitrogen Atoms

N-substitution is a critical step to improve the solubility of DPPs in common organic solvents and to modulate their optoelectronic properties. beilstein-journals.orgnih.gov

N-Alkylation is the most common modification and is typically achieved through a base-catalyzed nucleophilic substitution reaction. nih.govresearchgate.net The DPP core is deprotonated with a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide, followed by the addition of an alkyl halide (e.g., pentafluorobenzyl bromide, 1-iodopentane). mdpi.comnih.gov This process converts the insoluble pigment into a soluble dye. mdpi.com The choice of solvent can be crucial; for instance, N-methylpyrrolidone (NMP) has been reported to favor selective N,N-alkylation over O-alkylation, which can be a competing side reaction in solvents like dimethylformamide (DMF). researchgate.net However, the yields for N-alkylation can be low, particularly with sterically demanding, α-branched alkyl halides. nih.gov A more recent and straightforward method for introducing such bulky groups is the Mitsunobu reaction, which allows for the N-alkylation using benzyl, α-branched, and even chiral alcohols. rsc.org

N-Arylation is more challenging compared to N-alkylation but offers a powerful way to significantly alter the electronic properties of the DPP core. ccspublishing.org.cn A methodology for the double N-arylation of DPPs has been developed using aryl triflates, enabling the introduction of substituents derived from naphthalene, anthracene, and coumarin. nih.gov Another effective method involves the use of diaryliodonium salts in the presence of a copper catalyst (CuI) and a base, which shows broad substrate scope, allowing for the attachment of furan (B31954), thiophene (B33073), and benzene (B151609) groups. ccspublishing.org.cn

Reaction Reagents Key Features Reference
N-Alkylation Alkyl halide, Base (e.g., NaH, K₂CO₃)Improves solubility; most common functionalization mdpi.comnih.gov
Mitsunobu Reaction Alcohol, DIAD/DEAD, PPh₃Allows use of sterically hindered and chiral alcohols rsc.org
N-Arylation (Triflates) Aryl triflate, Pd catalystIntroduces large aromatic systems nih.gov
N-Arylation (Iodonium Salts) Diaryliodonium salt, CuI, K₂CO₃Broad substrate scope (furan, thiophene, benzene) ccspublishing.org.cn

Peripheral Substituent Introduction at the 3,6-Positions of the Diketopyrrolopyrrole Core

Functionalization at the 3,6-positions of the DPP core, which are typically occupied by aryl or heteroaryl groups from the initial synthesis, is a key strategy for extending the π-conjugation and fine-tuning the material's properties. researchgate.netresearchgate.net This is commonly achieved through metal-catalyzed cross-coupling reactions on DPP precursors bearing reactive handles like chloro or bromo substituents. mdpi.com

The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely used method. For example, a bis(4-chlorophenyl)DPP derivative can be coupled with various aryl and hetaryl boronic acids to introduce new substituents. mdpi.com This approach allows for the synthesis of DPPs with diverse functional groups, such as aldehydes, which can be used for further transformations. mdpi.com Similarly, Stille, Sonogashira, and Heck coupling reactions are employed on brominated DPP derivatives to introduce a wide range of functionalities. mdpi.com These modifications can significantly impact the molecular geometry; for instance, phenyl rings at the 3,6-positions can create a twisted geometry due to steric repulsion with the lactam rings, while five-membered heterocyclic units can lead to a more co-planar backbone. researchgate.net

Asymmetric Derivatization of this compound Scaffolds

The introduction of chirality into the DPP scaffold has led to materials with unique chiroptical properties, such as circularly polarized luminescence (CPL). frontiersin.orgnih.gov Asymmetric derivatization can be achieved by introducing chiral substituents at either the N-positions or the peripheral 3,6-positions.

One strategy involves the N-alkylation of the DPP core with chiral alkyl chains, such as (S)-3,7-dimethyl-1-octyl groups. researchgate.net Another approach is to append chiral moieties to the aryl backbone at the 3,6-positions. For example, enantiomeric ethyl lactate (B86563) functions can be attached via a Mitsunobu reaction to a phenol-appended DPP core, resulting in chiral molecules that form helical aggregates. nih.gov The synthesis of chiral DPP-helicene polymers has also been reported, where the chiral environment of the polymer backbone induces intense electronic circular dichroism in the achiral DPP units. frontiersin.org These synthetic strategies allow for the creation of supramolecular chiral architectures like helices and twisted ribbons. uniba.it The specific chiral moieties (e.g., citronellyl vs. 2-methylbutyl chains) and the substitution pattern can significantly impact the photophysical properties and supramolecular arrangements in the solid state. rsc.org

π-Extension and π-Expansion Methodologies for Diketopyrrolopyrrole Conjugated Systems

The electronic and optical properties of the diketopyrrolopyrrole (DPP) core can be significantly tuned by extending or expanding its π-conjugated system. These strategies aim to create more rigid, planar molecules with altered HOMO/LUMO energy levels, leading to bathochromically shifted absorption and emission spectra and improved charge transport characteristics.

π-Expansion , a more advanced approach, involves creating fused-ring systems where the DPP nitrogen atoms and the flanking aryl or heteroaryl groups are locked into a planar structure. This fusion eliminates rotational freedom, enhances molecular planarity, and strengthens intermolecular interactions, which is beneficial for charge transport.

Several synthetic strategies have been developed for π-expansion:

Intramolecular Cyclization: One method involves an intramolecular palladium-catalyzed direct arylation. This can be part of a multi-step process that starts with N-arylation of the DPP core, followed by the cyclization step to form the fused, π-expanded structure.

Vinylene Bridging: Ladder-type, π-extended DPP derivatives can be prepared by creating vinylene bridges between the two DPP amide nitrogens and adjacent aryl or heteroaryl substituents. This approach results in a significant red shift of the absorption features.

Ring-Fusion with Flanking Heterocycles: A prominent strategy involves fusing the DPP unit's nitrogen atoms with the C-3 position of flanking thiophene rings. This creates a highly planar, fused-ring building block (often abbreviated as DPPFu). This enhanced planarity and rigidity lead to stronger intermolecular interactions and improved molecular packing, which can significantly boost charge carrier mobility in organic field-effect transistors (OFETs), even in polymers with lower molecular weights. nih.gov For example, a π-expanded fused DPP (FDPP) synthesized by fusing thiophene rings to the DPP core showed a significant red-shift in absorption compared to its non-fused precursor, indicating a more extended and efficient π-conjugation length. beilstein-journals.org

These π-expansion methodologies have produced novel materials with absorptions shifted into the deep-red and near-infrared (NIR) regions and strong red emission. researchgate.net The resulting planar structures are promising building blocks for high-performance organic semiconductors. core.ac.uk

Table 1: Comparison of π-Extended vs. π-Expanded DPP Systems

Characteristicπ-Extensionπ-Expansion (Ring-Fusion)
Structural Feature DPP core flanked by (hetero)aromatic units via single bonds.DPP core is fused with flanking (hetero)aromatic rings, creating a rigid, ladder-type structure.
Molecular Planarity Variable; rotation around single bonds can lead to non-planar conformations.High; enforced by the fused ring system. nih.govbeilstein-journals.org
Effect on Conjugation Increases effective conjugation length.Maximizes π-orbital overlap, leading to highly delocalized electronic systems. beilstein-journals.org
Optical Properties Bathochromic (red) shift in absorption and emission.Significant bathochromic shift, often into the NIR region. researchgate.netnih.gov
Charge Transport Can be good, but may be limited by torsional disorder.Generally enhanced due to increased planarity and stronger intermolecular π-π stacking. nih.gov
Synthetic Approach Example Suzuki or Stille coupling of a dihalo-DPP with an aromatic boronic ester or stannane.Intramolecular Pd-catalyzed direct arylation or condensation reactions to form fused rings. researchgate.netnih.gov

Advanced Synthetic Approaches for this compound Polymers and Oligomers

The development of soluble DPP derivatives, typically through N-alkylation and functionalization with leaving groups like bromine, has paved the way for their use as monomers in polymerization reactions. frontiersin.org This has led to a vast library of DPP-based donor-acceptor (D-A) copolymers with tunable properties for various electronic applications.

Metal-Catalyzed Cross-Coupling Reactions in Diketopyrrolopyrrole Polymerization (e.g., Suzuki, Stille, Heck, Sonogashira, Yamamoto)

Palladium-catalyzed cross-coupling reactions are the cornerstone of DPP-based polymer synthesis, allowing for the creation of well-defined alternating copolymers. nih.gov These methods involve the reaction of a di-halogenated monomer with a di-organometallic monomer.

Suzuki Coupling: This reaction couples a di-boronic acid or ester-functionalized monomer with a di-halogenated monomer. The first DPP-based conjugated polymers synthesized via Suzuki coupling were reported in 2000, creating copolymers with N-alkyl-substituted diphenyl-DPP units. nih.gov This method has been widely used to produce a variety of DPP copolymers with comonomers like carbazole, triphenylamine, and fluorene, resulting in polymers with high fluorescence quantum yields. nih.govnih.govacs.org

Stille Coupling: Stille coupling involves the reaction of a di-stannane (organotin) monomer with a di-halogenated monomer. It is a highly versatile and widely used method for DPP polymerization. nih.govacs.org The first DPP-based polymer was synthesized via Stille coupling in 1993. frontiersin.orgnih.gov This reaction is effective for creating copolymers with various thiophene-based units, leading to materials with small band gaps and high charge carrier mobilities suitable for OFETs and organic solar cells. nih.govfrontiersin.org

Heck Coupling: This reaction forms carbon-carbon bonds between a halide and an alkene. In DPP polymerization, it has been used to create poly(arylenevinylene)-type polymers by reacting a dibromo-DPP derivative with a divinyl-aromatic comonomer, such as divinylbenzene. researchgate.net

Sonogashira Coupling: This coupling reaction forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It has been employed to synthesize polyphenylene-ethynylene (PPE)-type conjugated polymers containing DPP units, expanding the structural diversity of DPP-based materials. researchgate.netresearchgate.net

Yamamoto Coupling: This nickel-mediated polymerization involves the dehalogenative coupling of di-halogenated monomers. It has been successfully used to prepare thiophenyl-DPP-based homopolymers from a dibrominated thiophenyl-DPP derivative. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions in DPP Polymerization

Coupling ReactionTypical MonomersCatalyst SystemKey Features and Applications
Suzuki Dibromo-DPP + Aryl-diboronic esterPalladium complex (e.g., Pd(PPh3)4) + BaseTolerant to many functional groups; widely used for various D-A copolymers. nih.govacs.org
Stille Dibromo-DPP + Aryl-distannanePalladium complex (e.g., Pd2(dba)3)High-yielding and versatile; effective for thiophene-based comonomers. frontiersin.orgnih.govacs.org
Heck Dibromo-DPP + Divinyl-arenePalladium complex + BaseCreates vinylene linkages in the polymer backbone. researchgate.net
Sonogashira Dibromo-DPP + Diethynyl-arenePalladium complex + Copper(I) salt + BaseIntroduces alkyne units into the polymer backbone. researchgate.netresearchgate.net
Yamamoto Dibromo-DPPNickel complex (e.g., Ni(COD)2)Used for homopolymerization of DPP monomers. nih.gov

Nucleophilic Aromatic Substitution in this compound Chemistry

Nucleophilic aromatic substitution (SNAr) provides a powerful method for the post-polymerization functionalization or the synthesis of highly functionalized DPP monomers. This reaction is particularly effective on electron-deficient aromatic rings attached to the DPP core.

A notable strategy involves using DPPs N-alkylated with perfluoroaromatic groups, such as pentafluorobenzyl bromide. beilstein-journals.orgnih.govbeilstein-journals.org The electron-withdrawing nature of the perfluorinated ring makes it highly susceptible to nucleophilic attack. This platform allows for straightforward SNAr reactions with a variety of nucleophiles, including thiols and phenols, under remarkably mild conditions, often at room temperature. nih.govbeilstein-journals.orgresearchgate.net

Key features of this methodology include:

Mild Reaction Conditions: The reactions can be performed in solvents like DMF at room temperature in the presence of a mild base (e.g., K2CO3), avoiding the harsh conditions often required for SNAr on less activated rings. beilstein-journals.orgnih.gov

High Regioselectivity: Nucleophilic attack typically occurs with high selectivity at the 4-position (para to the CH2 linker) of the pentafluorophenyl group. nih.govbeilstein-journals.org

Versatility: This method allows for the synthesis of both symmetrically (disubstituted) and asymmetrically (monosubstituted) functionalized DPP derivatives by controlling the stoichiometry of the nucleophile. nih.govbeilstein-journals.org This opens pathways to a diverse array of DPPs with tailored electronic and photophysical properties. For example, reacting N,N'-bis(pentafluorobenzyl)-DPP with pyridine-4-thiol (B7777008) can yield both mono- and di-substituted products, while reactions with phenols also proceed efficiently. beilstein-journals.orgbeilstein-journals.org

This synthetic route provides a valuable tool for creating highly fluorescent DPP derivatives and for introducing specific functionalities for applications in sensing or bioconjugation. researchgate.netbeilstein-journals.org

Mechanochemical Synthesis of Diketopyrrolopyrrole-Based Materials

Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., grinding or milling), offers an environmentally friendly alternative to traditional solvent-based syntheses. For DPP pigments, solvent-free synthetic approaches have been developed that align with the principles of green chemistry.

This methodology can be applied to the classical synthesis of the DPP core, which involves the reaction of a succinate ester with an aromatic nitrile in the presence of a strong base. By eliminating the solvent, the process can reduce waste, energy consumption, and the formation of solvent-related by-products. researchgate.net For instance, in the synthesis of Pigment Red 254 (which uses p-chlorobenzonitrile), solvent-free conditions can prevent the formation of the hazardous p-chlorobenzaldehyde by-product, which can be formed by a reaction involving the solvent in traditional methods. researchgate.net

The key advantages of mechanochemical or solvent-free synthesis of DPPs include:

Reduced Environmental Impact: Eliminates the need for large volumes of organic solvents, reducing carbon emissions and waste. researchgate.netresearchgate.net

Improved Safety and Cost-Effectiveness: Avoids hazardous solvents and can simplify the work-up and purification process. researchgate.net

Potential for Novel Structures: This approach provides a unique reaction environment that could enable the synthesis of unsymmetrical DPP molecules in a stepwise manner. researchgate.net

While still an emerging area for DPP-based materials, mechanochemistry and solvent-free synthesis represent a promising direction for the sustainable production of these high-performance pigments and their precursors. researchgate.net

Fundamental Principles of Diketopyrrolopyrrole Self-Assembly

The spontaneous organization of DPP molecules into well-defined, larger structures is governed by a delicate interplay of non-covalent intermolecular forces. These interactions are the primary drivers behind the aggregation and formation of supramolecular architectures.

The aggregation of DPP derivatives is a complex process influenced by several key intermolecular interactions:

π-π Stacking: The planar, electron-deficient DPP core, often flanked by aromatic or heteroaromatic groups, facilitates strong π-π stacking interactions. frontiersin.org These interactions are crucial for the formation of ordered assemblies and efficient charge transport pathways. ossila.com The distance between stacked molecules and their relative orientation significantly impact the electronic coupling. nih.gov

Hydrogen Bonding: The lactam functionalities within the DPP core, specifically the N-H and C=O groups, can participate in intermolecular hydrogen bonding. frontiersin.orgrsc.org This directional interaction plays a vital role in creating a network structure with dense packing, contributing to the material's robustness and low solubility. researchgate.netnih.gov Alkylation of the nitrogen atoms can disrupt this hydrogen bonding, thereby increasing solubility. frontiersin.org

Hydrophobic Effects: In aqueous environments or when functionalized with long alkyl chains, hydrophobic interactions contribute to the self-assembly process. These interactions drive the aggregation of the nonpolar parts of the molecules to minimize contact with polar solvents. The core of dithiophene-DPP (DTDPP), for instance, promotes both π-stacking and hydrophobic interactions, which are essential for forming fibrous networks and gels. mdpi.comrsc.org

These fundamental interactions are summarized in the table below:

Intermolecular InteractionDescriptionRole in DPP Self-Assembly
π-π Stacking Attraction between aromatic rings.Primary driving force for aggregation and charge transport.
Hydrogen Bonding Interaction between a hydrogen atom and an electronegative atom (O, N).Creates directional, robust networks and influences solubility. frontiersin.orgrsc.orgresearchgate.net
Hydrophobic Effects Tendency of nonpolar molecules to aggregate in aqueous solution.Contributes to gel formation and assembly in polar media. mdpi.comrsc.org
Van der Waals Forces Weak, non-specific intermolecular attractions.Provides overall stabilization to the supramolecular structure. nih.gov

When DPP molecules aggregate, their transition dipoles interact, leading to a phenomenon known as excitonic coupling. researchgate.net This coupling results in the splitting of the excited state energy levels of the individual molecules into a band of excitonic states. The nature of this coupling is highly dependent on the geometric arrangement of the molecules within the assembly.

According to Kasha's molecular exciton (B1674681) model, two primary types of aggregation are observed:

J-aggregates: In a head-to-tail arrangement of transition dipoles, the lowest energy transition is allowed, resulting in a bathochromic (red) shift of the absorption maximum compared to the monomer. nih.gov

H-aggregates: In a face-to-face (co-facial) arrangement, the highest energy transition is allowed, leading to a hypsochromic (blue) shift of the absorption maximum. nih.gov

The presence of either J- or H-aggregates in DPP assemblies can be identified by changes in the UV-visible absorption spectra upon aggregation. For instance, a bathochromic shift observed in the solid-state spectra of DPP derivatives compared to their solution spectra is indicative of J-type aggregation. nih.gov The degree of this spectral shift is a measure of the excitonic coupling strength between adjacent molecules. researchgate.net Excitonic coupling is a critical factor that influences the photophysical properties, such as absorption and emission characteristics, of DPP-based materials. rsc.org

Design Principles for Controlled Supramolecular Architectures

The morphology and dimensionality of DPP supramolecular assemblies can be precisely controlled through rational molecular design. By strategically modifying the DPP core and its substituents, it is possible to direct the self-assembly process towards desired architectures.

Several molecular design strategies have been employed to influence the self-assembly of DPP derivatives:

Side-Chain Engineering: The nature of the alkyl chains attached to the lactam nitrogen atoms significantly affects the packing and morphology. Long, linear alkyl chains can promote more ordered, crystalline domains, leading to rod-like or needle-like structures, whereas bulky, branched alkyl chains can disrupt packing and lead to more disordered structures. researchgate.net The introduction of chiral side chains can induce a twist between adjacent chromophores, leading to the formation of chiral supramolecular structures. unipi.it

Flanking Aromatic Groups: The aromatic or heteroaromatic units attached to the 3 and 6 positions of the DPP core play a crucial role in defining the electronic properties and influencing the π-π stacking interactions. For example, attaching thiophene units creates a donor-acceptor-donor structure that promotes charge-transfer applications and influences the self-assembly. rsc.orgresearchgate.net Introducing a twist in the backbone, for instance by using a phenyl group, can manipulate the excitonic coupling. nih.gov

Introduction of Functional Groups: The incorporation of specific functional groups can introduce additional intermolecular interactions that guide the self-assembly. For example, functionalizing DPP derivatives with amino acids can introduce hydrogen bonding and pH-responsiveness, leading to the formation of hydrogels. mdpi.comrsc.org Similarly, the use of a Hamilton receptor can introduce multiple hydrogen bonds, enhancing the strength of non-covalent interactions and promoting supramolecular polymerization. nih.gov

The impact of molecular design on self-assembly is summarized below:

Molecular ModificationEffect on Self-AssemblyResulting Morphology
Linear Alkyl Chains Promotes ordered packingRod-like or needle-like structures researchgate.net
Branched Alkyl Chains Disrupts packingDisordered structures researchgate.net
Chiral Side Chains Induces chiralityChiral supramolecular assemblies unipi.it
Flanking Thiophene Groups Enhances π-stackingOrdered domains for charge transport rsc.orgresearchgate.net
Amino Acid Functionalization Introduces H-bonding and pH-sensitivityFibrous networks, hydrogels mdpi.comrsc.org
Hamilton Receptor Promotes supramolecular polymerizationEnhanced structural ordering nih.gov

The controlled self-assembly of DPP derivatives can lead to the formation of structures with varying dimensionalities, from one-dimensional (1D) wires and fibers to two-dimensional (2D) sheets and three-dimensional (3D) networks.

One-Dimensional Assemblies: The strong propensity for π-π stacking and, in some cases, hydrogen bonding along a specific direction often leads to the formation of 1D supramolecular polymers. These can manifest as nanofibers, nanorods, or nanowires. For instance, a thermoreversible organogel based on a DPP dye was shown to form 1D rods of varying sizes. acs.org The on-surface synthesis of DPP-based polymers can also result in highly ordered 1D molecular wires. rsc.org

Multi-Dimensional Assemblies: The formation of 2D and 3D structures typically requires a more complex interplay of intermolecular forces or the use of specific molecular geometries. For example, the presence of a 2D network formed by intermolecular C-H···O hydrogen bonds, combined with π-π interactions, has been observed in the crystal structure of some DPP derivatives. nih.gov By designing DPP polycatenars, it is possible to direct the self-assembly into complex 2D and 3D nanostructures.

Formation and Characteristics of this compound Gels

DPP-based molecules have emerged as promising candidates for the formation of supramolecular gels. mdpi.comresearchgate.net These gels consist of a 3D network of self-assembled DPP aggregates that immobilize a solvent. The formation of these gels is typically triggered by a change in external conditions, such as temperature, pH, or solvent composition.

The gelation process is driven by the self-assembly of DPP molecules into long, entangled fibers. The same intermolecular interactions that drive DPP aggregation, namely π-π stacking, hydrogen bonding, and hydrophobic interactions, are responsible for the formation of these fibrous networks. mdpi.com For example, dithiophene-DPPs functionalized with amino acids have been shown to undergo pH-triggered gelation to form hydrogels. rsc.org At high pH, the molecules are soluble due to the deprotonation of carboxylic acid groups. Upon lowering the pH, protonation triggers self-assembly into a fibrous network, leading to gelation. mdpi.comresearchgate.net

DPP-based gels can be classified as either organogels (entrapping an organic solvent) or hydrogels (entrapping water). A key characteristic of many DPP gels is their thermoreversibility, meaning they can transition between a gel and a solution state upon heating and cooling. researchgate.net The formation of a highly ordered network within the gel can enhance properties such as charge transport, making these materials interesting for applications in organic electronics. rsc.org

Self-Assembly Mechanisms in Diketopyrrolopyrrole Gelation

The gelation of diketopyrrolopyrrole (DPP) derivatives is a process driven by the self-assembly of low molecular weight gelators (LMWGs) into entangled fibrous networks that immobilize the solvent. This process is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. rsc.org A common strategy to induce gelation is through a pH trigger. For instance, DPP derivatives functionalized with amino acids bearing carboxylic acid groups can be solubilized at a high pH due to the deprotonation of these groups. mdpi.combris.ac.uk A gradual decrease in pH, often achieved by the slow hydrolysis of glucono-δ-lactone (GdL), re-protonates the carboxylic acid groups. mdpi.combris.ac.uk This change reduces the solubility of the molecules, triggering their self-assembly into fibrous structures and eventual hydrogel formation. mdpi.com

The initial state in solution often consists of micellar aggregates, which, upon the pH trigger, transform into a three-dimensional gel network. mdpi.combris.ac.uk The core of this assembly mechanism lies in the hierarchical organization of the DPP molecules. The dithiophene-DPP (DTDPP) core, for example, promotes π-π stacking and hydrophobic interactions, which are crucial for the formation of the fibrous networks. mdpi.combris.ac.uk The intermolecular arrangement within these fibers can lead to the formation of H-aggregates or J-aggregates, which significantly influence the photophysical properties of the resulting gel. chemrxiv.org Spectroscopic studies have shown that the type of aggregate can sometimes be controlled by external stimuli like temperature. chemrxiv.org

The formation of the fibrous network is a key characteristic of the gelation process. mdpi.com These fibers entangle to create a porous structure that entraps the solvent, leading to the formation of a stable gel. The mechanical properties and stability of these gels are directly related to the density and interconnectivity of this fibrous network. mdpi.com

Molecular Modifications for Tunable Gelation Behavior and Supramolecular Polymer Formation in Diketopyrrolopyrrole Systems

The gelation behavior and the formation of supramolecular polymers from DPP systems can be precisely tuned through strategic molecular modifications. These modifications alter the intermolecular forces, thereby controlling the self-assembly process.

One effective strategy is the functionalization of the DPP core with amino acids. The introduction of amino acids such as phenylalanine, valine, leucine, and alanine (B10760859) provides additional sites for hydrogen bonding and other intermolecular interactions that drive the self-assembly process. mdpi.combris.ac.uk The nature of the amino acid side chain (aromatic or aliphatic) can influence the optical and mechanical properties of the resulting hydrogels. bris.ac.ukrsc.org

DPP DerivativeFunctional GroupTrigger for GelationResulting Structure
DTDPP-F-OHPhenylalaninepH dropFibrous hydrogel network
DTDPP-V-OHValinepH dropFibrous hydrogel network
DTDPP-L-OHLeucinepH dropFibrous hydrogel network
DTDPP-A-OHAlaninepH dropFibrous hydrogel network

Another powerful approach for tuning gelation is the modification of alkyl chains attached to the DPP core. The length and branching of these alkyl chains significantly affect the molecular packing in the solid state. nih.govresearchgate.net For example, sterically demanding branched alkyl groups like 3-pentyl can inhibit the π-stacking of the DPP units, which in turn affects the aggregation behavior. nih.govresearchgate.net In contrast, linear alkyl chains like n-hexyl can facilitate a more ordered, slipped-stack arrangement. nih.gov The choice between a hydrophobic n-hexyl chain and a bulkier 2-octyldodecyl (C20) group has been shown to influence the supramolecular packing and the resulting microstructure of the self-assembled material. nih.govacs.org

Computational and Theoretical Investigations of Pyrrolo 3,4 C Pyrrole 1,4 2h,5h Dione

Electronic Structure Elucidation of Diketopyrrolopyrrole Chromophores

The electronic behavior of diketopyrrolopyrrole (DPP) chromophores is fundamentally governed by their molecular orbital arrangement and spin dynamics. These factors are crucial in determining their application in various optoelectronic devices.

Molecular Orbital Theory and Frontier Orbital Analysis of Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Derivatives

The electronic properties of DPP derivatives are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the resulting energy gap are key determinants of the molecule's absorption and emission characteristics, as well as its charge transport capabilities.

Theoretical calculations, often employing Density Functional Theory (DFT), have shown that both the HOMO and LUMO of the DPP core are low-lying. tubitak.gov.tr The introduction of electron-donating or electron-withdrawing groups to the DPP core allows for the tuning of these energy levels. For instance, incorporating electron-donating units like thiophene (B33073) or furan (B31954) can raise the HOMO level, while the LUMO level is more significantly influenced by the DPP acceptor core. frontiersin.org This donor-acceptor (D-A) architecture is a common strategy to narrow the HOMO-LUMO gap, leading to red-shifted absorption spectra. rsc.org

The planarity of the DPP backbone is another critical factor. A more planar structure, which can be encouraged by specific chemical modifications like ring fusion, enhances π-π stacking and intermolecular interactions. nih.govacs.org This improved stacking facilitates charge delocalization and enhances charge carrier mobility. nih.govmdpi.com

Calculated Frontier Orbital Energies and Energy Gaps for Select DPP Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
P(DKPP-TPTH)-4.96-3.651.31
P(DKPP-TPTE)-5.24-3.821.42
P(DKPP-TPTA)-5.17-3.801.37
P(DKPP-TPTI)-5.35-3.981.37
PBDTT-DPP-5.66-3.971.69
PBDTT-DPPFu-5.50-3.881.62

Singlet-Triplet Splitting and Spin Dynamics in Diketopyrrolopyrrole-Based Radicals

The energy difference between the lowest singlet (S1) and triplet (T1) excited states, known as the singlet-triplet splitting, is a crucial parameter in the photophysics of DPP derivatives. A large singlet-triplet energy splitting is a characteristic property of the pyrrolopyrrole chromophore core. epfl.ch This property is significant for applications such as singlet fission, a process where a singlet exciton (B1674681) converts into two triplet excitons, potentially doubling the efficiency of solar cells. rsc.orgnih.gov

For singlet fission to be efficient, the energy of the singlet state should be approximately twice the energy of the triplet state (E(S1) ≈ 2E(T1)). nih.gov The triplet state energy for DPP has been measured to be around 28.5 ± 2 kcal/mol. epfl.ch Theoretical studies have explored how modifications to the DPP structure can influence these energy levels to meet the criteria for efficient singlet fission. For instance, creating π-expanded DPP derivatives can lead to intermolecular packing geometries that are well-suited for this process. rsc.org The dynamics of this process can involve intermediate excimer-like states. nih.gov

Theoretical Modeling of Charge Transport in this compound Materials

Understanding charge transport in DPP-based materials is essential for optimizing their performance in electronic devices. Theoretical models provide invaluable insights into the microscopic processes that govern charge carrier mobility.

Microscopic Charge Transport Properties in Diketopyrrolopyrrole Systems

At the microscopic level, charge transport in DPP-based organic semiconductors is often described by a hopping mechanism, where charge carriers move between localized states. The efficiency of this process is influenced by factors such as molecular packing, electronic coupling between adjacent molecules, and the reorganization energy. researchgate.net

Reported Charge Carrier Mobilities for DPP-Based Polymers
PolymerHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)
DPPT-TT based copolymerNot SpecifiedNot Specified
PBDTT-DPP(1.2 ± 0.60) × 10⁻⁴(4.1 ± 0.26) × 10⁻³
PBDTT-DPPFu(1.8 ± 0.10) × 10⁻³(1.0 ± 0.15) × 10⁻²
High-mobility DPP derivative>5Not Specified

Theoretical Analysis of Electron-Vibration Coupling and Reorganization Energy in this compound Derivatives

Electron-vibration (vibronic) coupling plays a significant role in charge transport. The reorganization energy (λ) is a key parameter that quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A smaller reorganization energy generally leads to a higher charge transfer rate. researchgate.net

Computational studies using DFT have been conducted to calculate the intramolecular reorganization energy of DPP derivatives. tubitak.gov.tr It was found that replacing the oxygen atoms in the DPP core with sulfur atoms can lead to a smaller reorganization energy for both hole and electron transfer processes. tubitak.gov.tr This is attributed to a smaller electron-vibrational coupling during charge transfer. researchgate.net The reorganization energy can be calculated using a four-point scheme from the adiabatic potential energy surfaces of the neutral and ionic states of the molecule. tubitak.gov.tr

Photophysical Process Simulations for Diketopyrrolopyrrole Aggregates

In the solid state, DPP derivatives often form aggregates, which significantly influences their photophysical properties. The nature of these aggregates, whether J-type (head-to-tail) or H-type (face-to-face), determines the optical and electronic behavior of the material.

Simulations and experimental studies have shown that the formation of J-type aggregates can lead to red-shifted absorption and emission spectra. researchgate.net The tendency to form aggregates is driven by interactions between the DPP fragments and is modulated by other conjugated parts of the molecule that affect the polymer's rigidity. chemrxiv.orgrsc.org Molecular dynamics simulations are a powerful tool for understanding the local structuring and aggregation behavior of DPP-based materials at an atomic level. rsc.org The photophysics of these aggregates are critical, as they can influence processes like singlet fission, where the relative orientation of chromophores is crucial for efficient triplet formation. nih.gov

Advanced Computational Methodologies Applied to Diketopyrrolopyrrole Systems

A variety of advanced computational methods are employed to investigate the electronic structure, photophysical properties, and charge transport characteristics of DPP-based systems. These theoretical tools provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become the workhorses for the computational study of DPP derivatives due to their favorable balance between accuracy and computational cost. chemrxiv.orgfiveable.me These methods are widely used to predict a range of crucial properties.

Frontier Molecular Orbitals (HOMO/LUMO): DFT calculations are routinely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energies are fundamental in predicting the electron-donating and electron-accepting capabilities of the molecules and are critical for designing materials for applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). For instance, in a study of DPP-based polymers, DFT calculations showed how the incorporation of different electron-withdrawing substituents on the polymer backbone systematically lowered both HOMO and LUMO energy levels. rsc.org

Reorganization Energy: The intramolecular reorganization energy is a crucial parameter that influences the charge transfer rate in organic semiconductors. It represents the energy required to deform the molecular geometry from its neutral state equilibrium to the charged state equilibrium and vice versa. Lower reorganization energies are desirable for efficient charge transport. DFT calculations, using functionals like B3LYP, have been employed to compute both hole and electron reorganization energies for various DPP derivatives, providing insights into how structural modifications, such as replacing oxygen with sulfur in the DPP core, can impact charge mobility. researchgate.net

Electronic Absorption Spectra: TD-DFT is a powerful tool for predicting the electronic absorption spectra of molecules. It allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. chemrxiv.org These calculations help in understanding the nature of electronic transitions, such as identifying them as π-π* or intramolecular charge transfer (ICT) transitions. For example, TD-DFT calculations on DPP-based polymers have been used to elucidate the orbitals involved in the main UV-vis absorption bands. chemrxiv.org

Below are interactive tables summarizing DFT-calculated data for various DPP derivatives from the literature.

Table 1: DFT Calculated Frontier Orbital Energies and Band Gaps of Selected DPP-based Polymers. rsc.org
PolymerSubstituent on TPT unitHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
P(DKPP-TPTH)Hydrogen-4.96-3.651.31
P(DKPP-TPTE)Ester-5.24-3.821.42
P(DKPP-TPTA)Amide-5.17-3.801.37
P(DKPP-TPTI)Imide-5.35-3.981.37
Table 2: DFT Calculated Reorganization Energies (λ) for Hole and Electron Transfer in DPP Derivatives. researchgate.net
Molecule IDDescriptionλhole (meV)λelectron (meV)
1.1DPP with Thiophene300163
1.2DPP with Furan314180
1.3DPP with Phenyl310185
2.1Thio-DPP with Thiophene234140
2.2Thio-DPP with Furan246148
2.3Thio-DPP with Phenyl244138

Ab Initio Methods for Electronic and Spectroscopic Property Prediction of Diketopyrrolopyrrole Derivatives

While DFT methods are widely used, they rely on approximations for the exchange-correlation functional, which can sometimes affect their accuracy, particularly for excited state properties. Ab initio (from first principles) methods, which are based on solving the Schrödinger equation without empirical parameters, can offer a higher level of theory and serve as benchmarks for DFT results. However, their high computational cost often limits their application to smaller molecules or simplified model systems.

For DPP derivatives, the use of high-level ab initio wavefunction-based methods is less common than DFT but provides valuable insights, especially for complex electronic phenomena.

Møller-Plesset Perturbation Theory (MP): Møller-Plesset perturbation theory (MP2, MP3, MP4, etc.) is a post-Hartree-Fock method that incorporates electron correlation. wikipedia.org While specific applications to the parent this compound are not widely documented in the reviewed literature, these methods are standard in computational chemistry for obtaining more accurate energies and properties compared to the Hartree-Fock (HF) level. Comparative studies on related heterocyclic systems have shown that methods like MP2 can provide useful benchmarks for assessing the performance of various DFT functionals. dtic.mil

Algebraic Diagrammatic Construction (ADC): The algebraic diagrammatic construction (ADC) scheme for the polarization propagator is a sophisticated ab initio method for calculating excited state energies and properties. A recent computational study on a series of functionalized DPP systems employed the second-order ADC(2) method alongside DFT to compute properties such as ionization potentials, electron affinities, and excited state energies. fiveable.me The use of ADC(2) provides a high-level theoretical benchmark for the optoelectronic properties, lending greater confidence to the predictions made for this class of compounds. fiveable.me

Multi-Reference Configuration Interaction (MRCI): For systems where the electronic structure is not well-described by a single determinant, such as in cases of significant double excitation character or near-degeneracy of electronic states, multi-reference methods are required. DFT/MRCI, a hybrid method that combines the efficiency of DFT with the accuracy of multi-reference configuration interaction, has been used to study the photophysics of thiophene-DPP derivatives. smu.edu This approach was crucial in identifying and characterizing both optically 'bright' and 'dark' excited states that govern the photochemistry of these systems, a task that can be challenging for standard TD-DFT methods. smu.edu

The application of these advanced ab initio methods, although computationally demanding, is essential for a complete and accurate understanding of the complex electronic behavior of diketopyrrolopyrrole derivatives, guiding the design of next-generation organic electronic materials.

Advanced Characterization Techniques for Pyrrolo 3,4 C Pyrrole 1,4 2h,5h Dione Systems

Spectroscopic Analysis of Diketopyrrolopyrrole Derivatives

Spectroscopy is a cornerstone in the characterization of DPP derivatives, providing deep insights into their electronic structure, molecular conformation, intermolecular interactions, and excited-state dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Structural Elucidation and Self-Assembly Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the primary structural confirmation of newly synthesized DPP derivatives. rsc.org Standard one-dimensional ¹H and ¹³C NMR spectra provide definitive information on the chemical environment of protons and carbons, respectively, allowing for the verification of the molecular framework. rsc.orgmdpi.comrsc.org Chemical shifts (δ) and coupling constants (J) are meticulously analyzed to confirm the successful synthesis and purity of the target compounds. rsc.orgrsc.org

Beyond basic structural elucidation, NMR is powerfully employed to investigate the non-covalent interactions that govern the self-assembly of DPP molecules in solution. Concentration-dependent ¹H NMR studies are particularly insightful; changes in chemical shifts, such as a downfield shift of amide protons upon increasing concentration, can provide direct evidence for the formation of intermolecular hydrogen bonds. nih.gov

Variable temperature ¹H NMR experiments further probe the dynamics and reversibility of these assemblies. nih.gov The broadening or sharpening of NMR signals with temperature changes can indicate the formation or dissociation of aggregates, revealing the thermodynamic nature of the self-assembly process. nih.gov

Two-dimensional NMR techniques, such as Diffusion-Ordered Spectroscopy (2D-DOSY), offer a more quantitative analysis of supramolecular polymerization. nih.gov By measuring the diffusion coefficient of molecules in solution, 2D-DOSY can distinguish between small, fast-diffusing monomers and large, slow-diffusing supramolecular polymer aggregates, confirming the formation of higher-order structures. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

Compound/Fragment Technique Solvent Chemical Shift (δ, ppm) Assignment
Pyrrole ¹H NMR CDCl₃ 8.11 NH
6.74 α-H
6.24 β-H
Pyrrole ¹³C NMR - 118.3 C2/C5
108.7 C3/C4
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative ¹H NMR - 10.74 Imide N-H
7.18 Pyridine (B92270) ring proton
4.13 OCH₃
2.62 CH₃
6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–dione derivative ¹³C NMR CDCl₃ 163.8, 160.9 CO
140.2, 139.9, 134.6, 133.6 Cq
129.8, 125.9 CH
62.6 CH₂
26.2 NCH₃

Note: Data is compiled from representative examples in the literature and may vary based on specific molecular structures and experimental conditions. mdpi.comnih.govchemicalbook.com

Vibrational Spectroscopy (e.g., IR) for Intermolecular Interactions in Diketopyrrolopyrrole Assemblies

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is highly sensitive to the molecular structure and bonding environment within DPP assemblies. Changes in the vibrational frequencies of specific functional groups, such as the carbonyl (C=O) and amine (N-H) stretching modes of the lactam rings, provide direct evidence of intermolecular hydrogen bonding. researchgate.net These interactions are critical in directing the self-assembly and packing of DPP molecules in the solid state.

For analyzing the molecular orientation within thin films, a specialized IR technique known as polarization modulation-infrared reflection-absorption spectroscopy (PM-IRRAS) is employed. nih.gov PM-IRRAS is particularly effective for ultrathin films on metallic surfaces. It utilizes the surface selection rule, which enhances the signal of vibrational modes with a dipole moment perpendicular to the surface while suppressing those with a parallel orientation. nih.gov By comparing the PM-IRRAS spectrum of a thin film to a reference spectrum of a randomly oriented sample (e.g., a KBr pellet), the preferred orientation of the molecules—such as "face-on" or "edge-on"—can be determined. nih.gov

Advanced Optical Spectroscopy (e.g., UV/Vis/NIR Absorption, Fluorescence, Circular Dichroism) for this compound Photophysics

The rich photophysical properties of DPP derivatives are primarily investigated using a suite of advanced optical spectroscopy techniques.

UV/Vis/NIR Absorption and Fluorescence Spectroscopy: The core DPP chromophore gives rise to intense absorption bands in the visible and near-infrared (NIR) regions. acs.orgmdpi.com These bands typically arise from an intramolecular charge-transfer (ICT) transition from electron-rich flanking (hetero)aryl groups to the electron-deficient DPP core. nih.gov The position of the maximum absorption wavelength (λmax) is highly tunable by modifying the chemical structure. nih.govwikipedia.org

In solution, DPP derivatives often exhibit strong fluorescence with high quantum yields. nih.govbeilstein-journals.org The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter. beilstein-journals.orgnih.gov Analysis of absorption and emission spectra in various solvents (solvatochromism) can provide information about the polarity of the ground and excited states. researchgate.netuobaghdad.edu.iq Upon aggregation in the solid state or in poor solvents, significant changes in the absorption and emission spectra are often observed. nih.gov A blue-shift in absorption is indicative of H-type aggregation (face-to-face stacking), while a red-shift suggests J-type aggregation (head-to-tail arrangement). researchgate.net

Table 2: Representative Optical Properties of DPP Derivatives

DPP Derivative Solvent/State λmax (abs, nm) λmax (em, nm) Stokes Shift (nm)
Thiophene-flanked DPP Chloroform 573-620 - -
Thiophene-flanked DPP Thin Film ~585 with shoulder at ~630 - -
Phenyl-flanked DPP DMF 476 - -
Biphenyl-furan DPP DMF - - 68-73
Pyrene-DPP copolymer Thin Film - - -

Note: This table presents a generalized range of values. Specific values are highly dependent on the exact molecular structure, including side chains and flanking aromatic groups, as well as the physical state. acs.orgnih.govnih.gov

Circular Dichroism (CD) Spectroscopy: For chiral DPP systems, electronic circular dichroism (CD) spectroscopy is a powerful technique for investigating chiral self-assembly. nih.gov The introduction of stereocenters into the DPP molecule can drive the formation of supramolecular structures with a preferred helicity. nih.gov CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can detect the formation of these chiral aggregates and provide information on their organization in both solution and thin films. nih.govnih.gov

Time-Resolved Spectroscopy for Excitation Dynamics in Diketopyrrolopyrrole Materials

To understand the fate of photoexcited DPP molecules, time-resolved spectroscopic techniques are essential. Femtosecond and nanosecond transient absorption (TA) spectroscopy are primary tools for monitoring the ultrafast processes that occur after light absorption. acs.orgchemrxiv.org

In a TA experiment, a "pump" pulse excites the sample, and a time-delayed "probe" pulse monitors the resulting changes in absorption. rsc.org This allows for the direct observation of various excited-state phenomena, including:

Excited-state absorption (ESA): Where the excited molecule absorbs another photon. chemrxiv.org

Ground-state bleach (GSB): A negative signal resulting from the depletion of the ground state population. nih.gov

Stimulated emission (SE): Emission induced by the probe pulse, which appears as a negative signal in the fluorescence region. nih.govchemrxiv.org

Intersystem crossing (ISC): The transition from a singlet excited state to a triplet state. acs.orgkaust.edu.sa

Photoinduced electron transfer (PET): The transfer of an electron from an excited DPP molecule to an acceptor, forming radical ion pairs. acs.orgkaust.edu.sa

By tracking the temporal evolution of these spectral features, researchers can determine the lifetimes of excited states, identify competing relaxation pathways, and measure the rates of critical processes like charge transfer and triplet formation. nih.govrsc.orgacs.orgkaust.edu.sa

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Dynamics in this compound Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as radical ions and triplet states. In the context of DPP systems, time-resolved EPR (TR-EPR) is particularly valuable for studying the photogenerated species involved in charge transfer processes. ucl.ac.uk

For instance, in blends of DPP derivatives with electron acceptors like fullerenes, photoexcitation can lead to the formation of a charge transfer state, which consists of a DPP radical cation and a fullerene radical anion. ucl.ac.uk TR-EPR can unambiguously confirm the formation of triplet states and elucidate their formation mechanism, for example, by demonstrating that they are formed via spin-mixing and geminate recombination within the charge transfer state, rather than direct intersystem crossing from the singlet excited state. ucl.ac.uk

Microscopic and Morphological Characterization of this compound Assemblies

While spectroscopy provides information on molecular and electronic properties, microscopy techniques are vital for visualizing the morphology and structure of DPP assemblies on surfaces and in thin films. The nanostructure of these materials is critical as it dictates properties like charge transport in electronic devices. nih.gov

Scanning Tunneling Microscopy (STM): STM is a powerful surface-sensitive technique that can provide real-space images of molecular self-assembly with sub-nanometer resolution. nih.govfigshare.com By applying a voltage bias between a sharp metallic tip and a conductive substrate, a tunneling current is generated that is exquisitely sensitive to the tip-surface distance. STM studies on DPP-based molecules have revealed how chemical structure, including the nature of the backbone and alkyl side chains, as well as processing conditions like solution concentration, dictates the two-dimensional packing into various nanostructures such as lamellae and more complex patterns. nih.govfigshare.com

Atomic Force Microscopy (AFM): AFM is another scanning probe microscopy technique that is widely used to characterize the surface topography of DPP thin films. acs.org In tapping mode AFM, a sharp tip attached to a cantilever is oscillated near its resonance frequency as it is scanned across the surface. Changes in the oscillation amplitude or phase due to tip-surface interactions are used to construct a topographical image. AFM is used to visualize the morphology of self-assembled structures, such as the formation of densely interconnected networks of microfibers, and to assess film roughness and domain sizes, which are crucial parameters for device performance. acs.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Diketopyrrolopyrrole (DPP)
2,5-bis(2-hexyldecyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP)
acs.orgacs.org-phenyl-C61-butyric acid methyl ester (PC60BM)
acs.orgacs.org-phenyl-C71-butyric acid methyl ester (PC70BM)
2-(2-ethylhexyl)-3,6-di(pyridin-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
2-(10-azidodecyl)-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Tetracyanoethylene (TCNE)
Thiophene (B33073)
3,6-bis(5-bromothiophen-2-yl)-2,5-dioctylthis compound
Selenophene (B38918)
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)–dione
Furan (B31954)
Diethyl acetylenedicarboxylate
Arylhydrazines
3,6-di(furan-2-yl)this compound (DBF)
2,2′-bithiophene
3,6-di(thiophen-2-yl)this compound (DBT)
2,7-bis(5-(trimethylstannyl)thiophen-2-yl)-4,5,9,10-tetrakis(2-ethylhexyloxy)-pyrene
Poly[4,5,9,10-tetrakis[(2-ethylhexyl)oxy]pyrene-alt-3,6-bis(thiophen-2-yl)-2,5- bis(2-octyldodecyl)pyrrole[3,4-c]pyrrole- 1,4(2H,5H)-dione] (PPEHDT-DPPODo)
Poly[4,5,9,10-tetrakis((2-ethylhexyl)oxy)pyren-alt-3,6-bis(thiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrole[3,4-c]pyrrole-1,4(2H,5H)-dione] (PPEHDT-DPPEH)
2,5-di(2-thienyl)pyrrole (TPT)
3-(4-piperidinophenyl)-6-(4-cyanophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrol-1,4-dione
3,6-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrol-1,4-diones
3-(4-Bromophenyl)-6-phenylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione

Scanning Probe Microscopy (e.g., AFM, STM) for Surface Morphology and Nanostructure of Diketopyrrolopyrrole Films

Scanning probe microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are powerful tools for visualizing surfaces at the nanoscale. rubiconscience.com.au AFM utilizes a mechanical probe to interact with the surface, providing high-resolution topographic images and information on mechanical properties. rubiconscience.com.auspectraresearch.com This makes it suitable for a wide range of materials, including polymers and insulators. rubiconscience.com.au In contrast, STM employs a conductive probe and relies on the quantum tunneling current between the probe and the sample, excelling at atomic-scale electronic characterization of conductive surfaces. rubiconscience.com.auresearchgate.net

In the context of diketopyrrolopyrrole (DPP) films, AFM is frequently used to investigate the surface morphology and nanostructure that arise from different processing conditions. For instance, the morphology of thin films made from a DPP-based conjugated polymer containing benzodithiophene, P(DPP-BDT), was examined using tapping mode AFM. researchgate.net The as-spun film showed a particular morphology that evolved upon annealing at increasing temperatures (120 °C, 180 °C, and 250 °C), indicating that thermal treatment influences the film's structure. researchgate.net

A comparative study on n-dialkyl side-chain-substituted thiophene DPP thin films revealed a distinct difference in morphology based on the deposition method. acs.orgnih.gov Spin-coated films exhibited a fiber-like morphology, whereas vacuum-deposited films formed a continuous layer of terraced grains. acs.orgnih.gov Upon aging, the spin-coated films evolved into a more stable crystal phase, also characterized by a fiber-like morphology. acs.orgnih.gov These studies highlight how processing techniques can tailor the thin-film properties of DPP derivatives. acs.orgnih.gov

STM, while requiring a conductive surface, offers the potential for manipulating individual molecules and inducing chemical reactions. In one study, STM was used to automate the removal of bromine from hundreds of porphyrin molecules on a gold surface, demonstrating precise, large-scale chemical transformations. nih.gov This level of control could be applied to DPP systems to fabricate novel nanoscale structures.

The choice between AFM and STM depends on the specific research question and the nature of the DPP sample. AFM is generally more versatile for topographic imaging of various DPP films, while STM provides higher resolution on conductive substrates and enables atomic-scale electronic characterization and manipulation. rubiconscience.com.au

Electron Microscopy (e.g., SEM, TEM, HRTEM) for this compound Supramolecular Morphologies

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), are indispensable for visualizing the supramolecular morphologies of this compound (DPP) materials at high resolution. These methods provide direct imaging of the shape, size, and arrangement of self-assembled structures.

TEM is a frequently used method for investigating nanostructures formed in solution. nih.gov However, sample preparation, which often involves drying and staining, can introduce artifacts, necessitating careful interpretation of the resulting images. nih.gov Cryogenic TEM (cryo-TEM) offers an alternative by imaging samples in a vitrified, near-native solvated state, which can provide a more accurate representation of the solution-state morphology. nih.gov

In the study of DPP-based supramolecular polymers, these techniques are crucial for understanding the self-assembly process. For example, the investigation of DPP derivatives functionalized with amino acids to form hydrogels utilized electron microscopy to characterize the fibrous networks responsible for gelation. rsc.orgbris.ac.uk

The morphology of DPP-based materials in thin films, which is critical for their performance in electronic devices, is also extensively studied using electron microscopy. These investigations reveal how processing conditions and molecular structure influence the solid-state packing and domain formation. The insights gained from SEM and TEM are often correlated with data from other characterization techniques to build a comprehensive understanding of the structure-property relationships in DPP-based systems.

Structural Analysis via Diffraction Methods for Diketopyrrolopyrrole Condensed Phases

Diffraction methods are essential for determining the atomic-level arrangement of molecules in the solid state, providing crucial information about crystal packing and intermolecular interactions that govern the material properties of diketopyrrolopyrrole (DPP) systems.

Single-Crystal X-ray Diffraction of this compound Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on molecular conformation, packing motifs, and intermolecular interactions such as hydrogen bonding and π-π stacking. acs.org

For DPP derivatives, SC-XRD studies have revealed how subtle changes in molecular structure can lead to significantly different solid-state packing arrangements. rsc.org For example, the introduction of different alkyl chains or aryl units can influence the conformation of the DPP core and favor edge-to-face interactions over π-stacking. rsc.org In a study of phenyl-DPP derivatives, it was found that hydrogen bonding dominates the packing to generate chains of DPP units in phenol (B47542) derivatives. rsc.org

SC-XRD analysis of DPP derivatives with varying donor groups (phenyl, thiophene, and selenophene) showed that they all crystallized in the monoclinic space group P21/c and exhibited a herringbone packing in the crystal lattice. rsc.org The torsional angle between the donor group and the DPP core was found to be a critical parameter, with a larger angle in the phenyl derivative leading to weaker intramolecular interactions compared to the thiophene and selenophene analogues. rsc.org

The crystallographic data obtained from SC-XRD is often used to calculate electronic properties, such as charge mobility, and to rationalize the observed optical and electronic behavior of the materials. rsc.org

Below is a table summarizing crystallographic data for a representative DPP derivative.

Table 1: Crystal Data and Structure Refinement for 2,5-Dihexyl-3,6-diphenylthis compound

Empirical formula C30H36N2O2
Formula weight 456.61
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P21/c

| Unit cell dimensions | a = 13.4809 (11) Å, α = 90° b = 5.5393 (3) Å, β = 90.218 (7)° c = 17.4838 (14) Å, γ = 90° | | Volume | 1305.59 (17) ų | | Z | 2 | | Density (calculated) | 1.160 Mg/m³ | | Absorption coefficient | 0.072 mm⁻¹ | | F(000) | 492 | | Crystal size | 0.48 x 0.22 x 0.07 mm | | Theta range for data collection | 2.58 to 25.00° | | Index ranges | -15<=h<=15, -6<=k<=6, -20<=l<=20 | | Reflections collected | 9034 | | Independent reflections | 2294 [R(int) = 0.0401] | | Completeness to theta = 25.00° | 99.5 % | | Absorption correction | None | | Refinement method | Full-matrix least-squares on F² | | Data / restraints / parameters | 2294 / 0 / 157 | | Goodness-of-fit on F² | 1.054 | | Final R indices [I>2sigma(I)] | R1 = 0.0519, wR2 = 0.1264 | | R indices (all data) | R1 = 0.0745, wR2 = 0.1417 | | Largest diff. peak and hole | 0.165 and -0.199 e.Å⁻³ | Data sourced from a study on the crystal structure of a specific DPP derivative. nih.gov

Thin Film X-ray Diffraction and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Diketopyrrolopyrrole Solid-State Packing

While single-crystal XRD provides detailed information about the ideal packing of a material, the structure of DPP derivatives in thin films, which is more relevant for device applications, can differ significantly. Thin-film X-ray diffraction (XRD) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful techniques for probing the molecular packing and orientation in these films. researchgate.net

GIWAXS is particularly well-suited for characterizing thin films as the grazing incidence angle of the X-ray beam enhances the signal from the film while minimizing the contribution from the substrate. rigaku.com By analyzing the positions and intensities of the diffraction peaks in the in-plane and out-of-plane directions, one can determine the orientation of the crystalline domains relative to the substrate. researchgate.net A "face-on" orientation, where the π-stacking direction is perpendicular to the substrate, is often desirable for efficient charge transport in vertical device architectures. researchgate.net

Studies on DPP-based polymers have used GIWAXS to investigate the influence of chemical structure and processing conditions on the thin-film morphology. For example, a study on a series of DPP copolymers showed that the introduction of different comonomer units could disrupt the crystalline order. researchgate.net Another study on a DPP derivative revealed that the deposition method (spin-coating vs. vacuum deposition) and subsequent aging significantly impacted the crystalline phase and morphology of the thin films. acs.orgsdu.dk These findings demonstrate that GIWAXS is a crucial tool for optimizing the solid-state packing of DPP materials for enhanced device performance. uni-kiel.de

Powder X-ray Diffraction (XRD) for Supramolecular Polymer and Soft Matter Analysis

Powder X-ray Diffraction (XRD) is a versatile technique used to analyze the structure of polycrystalline materials, including supramolecular polymers and other soft matter systems based on diketopyrrolopyrrole (DPP). In a powder XRD experiment, a sample is exposed to a monochromatic X-ray beam, and the scattered X-rays are detected at various angles. The resulting diffraction pattern, a plot of intensity versus scattering angle (2θ), is a fingerprint of the crystalline phases present in the sample.

For DPP-based supramolecular systems, XRD can provide information about the presence of crystalline order and the characteristic length scales of the self-assembled structures. For instance, in the study of DPP derivatives functionalized with amino acids that form hydrogels, XRD can be used to confirm the formation of a fibrous network and to characterize the packing of the DPP units within these fibers. rsc.org

While single-crystal XRD provides more detailed structural information, it is not always possible to grow single crystals of sufficient size and quality, particularly for polymeric or highly aggregated systems. mdpi.com In such cases, powder XRD is an invaluable tool for assessing the degree of crystallinity and identifying the dominant packing motifs. The data obtained from powder XRD, often in conjunction with other characterization techniques, helps to build a comprehensive picture of the structure of DPP-based supramolecular materials.

Application Oriented Research and Design Principles for Pyrrolo 3,4 C Pyrrole 1,4 2h,5h Dione Materials

Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione as a Versatile Building Block in Organic Semiconductors

The fused, electron-deficient lactam structure of this compound, commonly known as diketopyrrolopyrrole (DPP), renders it a highly effective building block for the creation of donor-acceptor polymers used in organic electronics. researchgate.net The inherent properties of the DPP core, such as its strong electron-accepting nature, planarity, and tendency for strong aggregation, contribute to materials with excellent charge transport capabilities, both within and between molecules. nih.govfrontiersin.org Consequently, DPP-based materials have demonstrated some of the highest charge carrier mobilities among organic semiconductors, frequently exceeding 1 cm² V⁻¹ s⁻¹. frontiersin.org

Molecular Engineering of Diketopyrrolopyrrole for Enhanced Optoelectronic Performance

The optoelectronic characteristics of materials based on diketopyrrolopyrrole (DPP) can be precisely adjusted through strategic molecular engineering. rsc.org A common and effective approach involves the functionalization of the DPP core with aromatic groups, which extends the π-conjugation and thereby modifies the electronic properties of the material. rsc.orgrsc.org The introduction of thiophene (B33073) units flanking the DPP core, for example, establishes a donor-acceptor-donor (D-A-D) architecture. rsc.orgrsc.org This arrangement facilitates intramolecular charge transfer, leading to desirable optical and electronic properties. rsc.org

Further modifications to the DPP structure are crucial for optimizing material performance. The nitrogen atoms within the lactam rings of the DPP core can participate in hydrogen bonding, which often leads to reduced solubility. rsc.org To counteract this, alkyl chains are commonly attached at these positions to enhance solubility, a critical factor for solution-based processing of electronic devices. rsc.org

In a comparative study, two new DPP-based donor-acceptor copolymers were synthesized to investigate the impact of ring-fusion. acs.orgchalmers.se In one copolymer, the nitrogen atoms of the DPP unit were fused to the C-3 positions of the flanking thiophene rings, creating a more planar and π-expanded fused-ring building block. acs.orgchalmers.se This structural modification influences the photophysical properties, molecular packing, and charge transport characteristics of the resulting polymer. acs.org

The following table summarizes the key molecular engineering strategies and their impact on the performance of DPP-based materials.

Molecular Engineering StrategyEffect on Material PropertiesReference
Functionalization with aromatic groups (e.g., thiophene)Creates donor-acceptor-donor (D-A-D) architecture, extends π-conjugation, alters electronic properties, and promotes π-stacking. rsc.orgrsc.org
N-alkylation of the DPP coreIncreases solubility by preventing hydrogen bonding, enabling solution-based processing. rsc.org
Side-chain engineering and donor-acceptor designFinely tunes HOMO and LUMO energy levels, facilitating efficient charge separation and transport. mdpi.com
Symmetrical coupling of DPP with donor and acceptor moietiesLeads to materials with narrow optical bandgaps, as low as 1.29 eV. nih.gov
Ring-fusion of the DPP unit with flanking thiophenesCreates a planar, π-expanded fused-ring structure, influencing photophysical properties, molecular packing, and charge transport. acs.orgchalmers.se

Design and Synthesis of Diketopyrrolopyrrole-Based Copolymers and Oligomers for Functional Materials

The versatility of the diketopyrrolopyrrole (DPP) core has led to the design and synthesis of a wide array of copolymers and oligomers for various functional materials. rsc.orgacs.orgchalmers.se A prevalent design strategy involves the creation of acceptor1-acceptor2 alternating copolymers. escholarship.org This approach, where two distinct acceptor units are linked, can enhance the coplanar backbone conformation, leading to improved crystallinity and charge transport. escholarship.org The synergistic effect of multiple electron-deficient monomers results in polymers with high electron affinity, which is beneficial for unipolar electron transport and the stability of the reduced state. escholarship.org

For instance, a series of four hydrophobic DPP-based copolymers was synthesized via direct arylation polymerization to explore the influence of different aromatic flanking units on the material's structure and properties. escholarship.org Another study reported the synthesis of a novel DPP-based π-conjugated copolymer, P(DPP-alt-DTBSe), through a Stille coupling reaction, which yielded polymers with molecular weights up to 58,781 g/mol and relatively small band gaps of 1.32-1.39 eV. nih.gov

The solubility of these polymers is a critical factor for their application in solution-processable devices. To address this, researchers have investigated the use of various solubilizing groups. In one study, linear polydimethylsiloxane (B3030410) (PDMS) was employed as a side chain for DPP-based copolymers. nih.govroyalsocietypublishing.org The incorporation of PDMS significantly increased the solubility of the polymers and resulted in shorter π-stacking distances in thin films compared to polymers with conventional branched alkyl side chains. nih.govroyalsocietypublishing.org

The following table presents a selection of synthesized DPP-based copolymers and their key properties.

CopolymerComonomer(s)Synthesis MethodKey PropertiesApplicationReference
PDBFBT2,2′-bithiopheneCouplingHigh hole mobility (up to 1.54 cm² V⁻¹ s⁻¹)Organic thin-film transistors researchgate.net
P(DPP-alt-DTBSe)5,5'-di(thiophen-2-yl)-2,2'-biselenopheneStille couplingSmall band gap (1.32-1.39 eV), high hole mobility (1.0-1.5 cm² V⁻¹ s⁻¹)Thin-film transistors nih.gov
DPP-PDMS copolymersThieno[3,2-b]thiophene with PDMS side chainsCopolymerizationIncreased solubility, shorter π-stacking distancesOrganic field-effect transistors nih.govroyalsocietypublishing.org
PBDTT-DPPFuBenzo[1,2-b:4,5-b′]dithiophene (BDTT)-Fused-ring DPP unit for enhanced planarity- acs.orgchalmers.se
DPP-TPD copolymersThienopyrrolodione (TPD) with various aromatic linkersDirect arylation polymerizationHigh electron affinities (3.96-4.42 eV), optical gaps between 1.37 and 2.02 eVAll-polymer solar cells escholarship.org

This compound in Advanced Supramolecular Materials

The inherent properties of the this compound (DPP) core, particularly its capacity for strong π-π stacking interactions, make it a valuable component in the development of advanced supramolecular materials. researchgate.netnih.gov These materials are characterized by their self-assembling nature, which can be tuned to create ordered structures with specific functionalities. researchgate.netnih.gov

Development of this compound Supramolecular Polymers

The formation of supramolecular polymers from diketopyrrolopyrrole (DPP)-based monomers is driven by non-covalent interactions, primarily π-π stacking. researchgate.netnih.gov The planar structure of the DPP core facilitates these interactions, leading to the self-assembly of the molecules into larger, ordered aggregates. rsc.org This process is fundamental to the creation of functional supramolecular materials. researchgate.netnih.gov

Recent research has explored the development of DPP-based supramolecular polymers in the form of gels. researchgate.netnih.gov These gels consist of a three-dimensional network of self-assembled DPP-based molecules that entrap a large volume of solvent. rsc.org The transition from a solution (sol) to a gel state is typically triggered by an external stimulus, such as a change in pH, solvent composition, or temperature. rsc.org

While the potential for DPP-based supramolecular polymers is significant, the field is still in its early stages. researchgate.netnih.gov Challenges remain in achieving high gelation efficiency, mechanical robustness, and stability under various environmental conditions. researchgate.netnih.gov Overcoming these limitations is key to unlocking the full potential of these materials for applications in areas such as organic electronics and photonics. researchgate.netnih.gov

Design of Diketopyrrolopyrrole-Based Soft Materials and Gels for Specific Functionalities

The design of diketopyrrolopyrrole (DPP)-based soft materials, particularly gels, is an active area of research aimed at creating materials with specific, tunable functionalities. rsc.orgresearchgate.netnih.gov A notable example is the development of DPP-based hydrogels that respond to changes in pH. rsc.orgrsc.orgresearchgate.net In one study, dithiophene-diketopyrrolopyrroles (DTDPPs) were functionalized with amino acids. rsc.orgrsc.org These molecules were found to undergo a pH-triggered gelation process. rsc.orgrsc.org At a high pH (10.5), the molecules exist as micellar structures in an aqueous solution. rsc.orgresearchgate.net Upon lowering the pH to below 7, the molecules self-assemble into a fibrous network, resulting in the formation of a hydrogel. rsc.orgresearchgate.net

The optical properties of these DTDPP-based materials are influenced by the nature of the amino acid side chains (aromatic or aliphatic) and the polarity of the solvent. rsc.orgresearchgate.net This demonstrates the potential for designing DPP-based soft materials with tailored optical responses.

Despite these advances, the number of reported DPP-based gelators remains limited. rsc.org The development of these materials is hampered by challenges such as poor gelation efficiency and a lack of mechanical strength. researchgate.netnih.gov Future research will likely focus on addressing these issues to expand the range and applicability of DPP-based soft materials. researchgate.netnih.gov

Diketopyrrolopyrrole for Charge Transport System Design

The diketopyrrolopyrrole (DPP) core is a cornerstone in the design of high-performance charge transport systems for organic electronics. nih.govfrontiersin.org Its strong electron-deficient character, combined with a planar geometry that promotes strong molecular aggregation, facilitates efficient intermolecular and intramolecular charge transport within the semiconductor layer. nih.govfrontiersin.org This has led to the development of DPP-based materials with exceptionally high charge carrier mobilities. frontiersin.orgrsc.org

For instance, a thiophene-flanked DPP polymer has been reported to exhibit ambipolar charge transport, with electron and hole mobilities of 0.1 cm²/Vs and 0.09 cm²/Vs, respectively. mdpi.com The introduction of tetramethylammonium (B1211777) iodide into a DPP polymer thin film has been shown to dramatically increase charge carrier mobility, with reported hole mobilities up to 26 cm² V⁻¹ s⁻¹ and electron mobilities up to 4.4 cm² V⁻¹ s⁻¹. frontiersin.org This enhancement is attributed to more ordered lamellar packing of the alkyl side chains and improved inter-chain π-π interactions. frontiersin.org

The charge transport properties of DPP-based materials can be further modulated by copolymerization. A series of DPP-based polymers was synthesized by varying the ratio of two different monomer units, demonstrating that the charge transport could be tuned from predominantly p-channel to n-channel dominated. frontiersin.org

The table below highlights several DPP-based polymers and their reported charge transport characteristics.

Polymer/MaterialKey Feature(s)Hole Mobility (μh)Electron Mobility (μe)Reference
Thiophene-flanked DPP polymerAmbipolar transport0.09 cm²/Vs0.1 cm²/Vs mdpi.com
DPP polymer with tetramethylammonium iodideEnhanced packing and interactionsup to 26 cm² V⁻¹ s⁻¹up to 4.4 cm² V⁻¹ s⁻¹ frontiersin.org
PDPPDTSEHigh conductivity~2.8 cm² V⁻¹ s⁻¹- rsc.org
DPPT-TTAmbipolar copolymer-- mdpi.com
DPP-CNTVT:SVS (1:9 ratio)P-channel dominated6.63 cm² V⁻¹ s⁻¹0.08 cm² V⁻¹ s⁻¹ frontiersin.org
DPP-CNTVT:SVS (9:1 ratio)N-channel dominated0.88 cm² V⁻¹ s⁻¹7.89 cm² V⁻¹ s⁻¹ frontiersin.org

Strategies for Influencing Charge Carrier Mobility in this compound Systems

The charge carrier mobility of organic semiconductors based on this compound, commonly known as diketopyrrolopyrrole (DPP), is a critical parameter for their application in electronic devices. Researchers have developed several strategies to enhance this mobility, primarily focusing on molecular engineering and processing techniques. mdpi.compsu.edu

One effective strategy is side-chain engineering . The length and branching of alkyl chains attached to the DPP core significantly influence molecular packing and crystallinity in thin films. mdpi.comrsc.org For instance, modifying the branching position of the side chains away from the polymer backbone can lead to enhanced intermolecular interactions and shorter π–π stacking distances, which facilitates charge transport. rsc.orgacs.org Studies have shown that moving the branching point of alkyl chains away from the polymer backbone can result in a dramatic increase in charge-carrier mobilities. acs.org For example, a series of DPP-based polymers with adjusted branching positions in their side chains exhibited high hole mobilities, with some reaching up to 10.5 cm²/Vs. acs.orgrsc.org The partial replacement of bulky, branched alkyl chains with linear ones has also been shown to improve interchain packing and increase hole mobilities. rsc.orgnih.gov In one study, DPP-quaterthiophene terpolymers containing both linear and branched alkyl chains showed that increasing the content of linear chains led to higher hole mobilities, reaching up to 9.1 cm² V⁻¹ s⁻¹ after treatment with NMe₄I. rsc.org

Another key approach is the modulation of the polymer backbone . The planarity of the conjugated backbone is crucial for efficient π-π stacking and, consequently, high charge carrier mobility. mdpi.com The incorporation of different donor units in donor-acceptor (D-A) copolymers with DPP as the acceptor allows for tuning of the electronic properties and molecular organization. rsc.org For example, copolymers of DPP with pentathiophene have demonstrated high crystallinity and hole mobilities of up to 0.40 cm² V⁻¹ s⁻¹. mdpi.com Introducing spacers like furan (B31954) into the polymer backbone can also improve crystallinity and molecular packing, leading to enhanced charge carrier mobilities. mdpi.com

Furthermore, processing conditions such as thermal annealing and solution shearing play a vital role in optimizing the morphology and crystallinity of DPP-based thin films. mdpi.com Thermal annealing can enhance structural order and improve semiconductor crystallinity, leading to increased mobility. mdpi.compsu.edu Solution shearing methods have been shown to significantly enhance polymer alignment and charge transport by reducing the π–π stacking distance and improving molecular packing. mdpi.com For instance, a top-contact, bottom-gate transistor based on a DPP polymer showed a significant increase in hole mobility from 3.13 cm²/Vs with spin-coating to 7.43 cm²/Vs with a temperature-gradient solution shearing method. mdpi.com

Table 1: Influence of Side-Chain Engineering on Hole Mobility in DPP-based Polymers
PolymerSide-Chain ModificationDeposition MethodHole Mobility (cm²/Vs)
PDPPHD-T3Hexyldecyl substitutionNot specifiedAmbipolar copolymer
P(DPP-TST)Introduction of β-unsubstituted terthiopheneNot specified4.17
P(G1-DPP-TT)Generation 1 poly(benzyl ether) dendronsNot specified2.61 x 10⁻³
P(G1-DPP-BT)Generation 1 poly(benzyl ether) dendronsNot specified6.03 x 10⁻⁴
PDPP4T-3Partial replacement of branched with linear alkyl chainsNot specified6.1 (up to 9.1 with NMe₄I)
P-29sBranching position moved away from backboneNot specifiedHigh mobility achieved

Investigations into Donor-Acceptor Architectures with Diketopyrrolopyrrole Cores

The donor-acceptor (D-A) architecture is a fundamental design principle for organic electronic materials, and the electron-deficient diketopyrrolopyrrole (DPP) core is a popular acceptor unit. rsc.orgresearchgate.net By pairing the DPP acceptor with various electron-rich donor units, researchers can tune the optoelectronic properties of the resulting copolymers for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). rsc.orgnih.gov

The choice of the donor unit significantly impacts the energy levels (HOMO and LUMO), bandgap, and charge transport characteristics of the D-A copolymer. rsc.orgacs.org For instance, copolymerizing DPP with propylene (B89431) dioxythiophene-based monomers resulted in a polymer (PProDOT-DPP) with high charge mobility and volumetric capacitance, making it suitable for organic electrochemical transistors (OECTs). nih.gov Similarly, copolymers of DPP with thiophene-flanked benzodithiophene have been used in efficient organic solar cells. nih.gov The introduction of extended π-conjugated donor monomers, such as oligothiophene and oligoselenophene units, has led to DPP-based polymers with high hole mobilities, reaching up to 4.17 cm² V⁻¹ s⁻¹ in thin-film transistors. researchgate.net

The strong intermolecular D-A and π–π interactions in these copolymers promote highly ordered structures in the solid state, which is beneficial for charge transport. rsc.org The planarity of the DPP core facilitates efficient packing, leading to high charge carrier mobilities. rsc.org Researchers have explored a variety of donor units, including thiophene, selenophene (B38918), and their derivatives, to optimize the performance of DPP-based materials in electronic devices. rsc.orgresearchgate.net For example, DPP-based polymers have achieved record-high mobilities for p-type (10.5 cm² V⁻¹ s⁻¹), n-type (3 cm² V⁻¹ s⁻¹), and ambipolar (1.18/1.86 cm² V⁻¹ s⁻¹) OTFTs. rsc.org

In the context of organic solar cells, the D-A strategy allows for the tuning of the polymer's absorption spectrum to better match the solar spectrum. acs.orgnih.gov DPP-based polymers often exhibit broad absorption, extending into the near-infrared region, which is advantageous for capturing a larger portion of solar energy. acs.org Power conversion efficiencies of up to 6.05% have been achieved for OPVs using DPP-based polymers as donor materials. rsc.org Furthermore, by carefully selecting the donor and acceptor units, the energy levels can be adjusted to create either p-type, n-type, or ambipolar semiconductors. rsc.org

Table 2: Performance of DPP-Based Donor-Acceptor Copolymers in Organic Electronic Devices
CopolymerDonor UnitDevice ApplicationKey Performance Metric
PDPP-5ThPentathiopheneOFETHole mobility: 0.40 cm²/V·s
PProDOT-DPPPropylene dioxythiopheneOECTμC* as high as 310 F cm⁻¹ V⁻¹ s⁻¹
P(DPP-TST)TerselenopheneTFTHole mobility: 4.17 cm² V⁻¹ s⁻¹
DPP-based polymersVariousOPVPCE up to 6.05%
DPP-2FE-(1,2-difluorovinyl)OFETAmbipolar mobility: 0.42 (hole), 0.80 (electron) cm² V⁻¹ s⁻¹

This compound in Photocatalytic Systems

Design of Diketopyrrolopyrrole-Based Light Harvesting Antennae Systems

The strong absorption and excellent photostability of diketopyrrolopyrrole (DPP) derivatives make them promising candidates for use in artificial light-harvesting systems. nih.gov The design of such systems often involves coupling the DPP chromophore, which acts as an energy donor or "antenna," to an energy acceptor. The goal is to efficiently capture light energy over a broad spectral range and transfer it to a reaction center. researchgate.netpsu.edu

One approach involves creating hybrids of DPP with other chromophores that have complementary absorption spectra. For example, zinc phthalocyanine (B1677752) (ZnPc)-DPP hybrids have been synthesized where the DPP unit absorbs in the 450-600 nm range and the ZnPc absorbs in the 300-400 nm and 600-700 nm ranges, allowing the hybrid to absorb across a wide portion of the visible spectrum. nih.gov In these systems, the DPP unit acts as the antenna; upon excitation, it undergoes rapid singlet-singlet energy transfer to the attached ZnPc. nih.gov The rates of this energy transfer have been found to be extremely fast, on the order of >10¹⁰ s⁻¹. nih.gov

The efficiency of these light-harvesting systems is governed by factors such as the distance and orientation between the donor and acceptor, as well as the spectral overlap between the donor's emission and the acceptor's absorption. psu.edu In DPP-based systems, the rigid and planar structure of the DPP core helps to control the geometry of the antenna system. rsc.org Researchers have also explored the use of DPP in donor-π-acceptor (D-π-A) structures for dye-sensitized solar cells, where the DPP acts as a bridge to connect a donor and an acceptor. rsc.org This design enhances light absorption and intramolecular charge transfer. rsc.org

Integration of this compound into Solar Fuel Production Catalysts

This compound (DPP) derivatives are being explored for their potential in solar fuel production, particularly in dye-sensitized photoelectrochemical cells (DSPECs) for water splitting and CO₂ reduction. cam.ac.uk The strong light absorption and tunable electronic properties of DPP make it an attractive alternative to precious metal-based photosensitizers. cam.ac.uk

In one application, a dyad photocatalyst was synthesized consisting of a DPP chromophore and a ruthenium-based water oxidation catalyst. cam.ac.ukrsc.org This dyad, when immobilized on a mesoporous TiO₂ photoanode, was capable of visible-light-driven water oxidation to produce oxygen. cam.ac.ukrsc.org The DPP unit absorbs light and facilitates photoinduced hole transfer to the catalyst. cam.ac.ukrsc.org This system demonstrated that metal-free dyes like DPP can be effective light absorbers for water-oxidizing photoanodes. cam.ac.ukrsc.org

DPP chromophores have also been co-immobilized with organic catalysts on TiO₂ for light-driven alcohol oxidation, demonstrating the versatility of these dyes in different photocatalytic systems. cam.ac.uk Furthermore, DPP-based dye-sensitized photocathodes are being investigated for CO₂ reduction. cam.ac.uk For instance, a DPP chromophore was immobilized on a mesoporous CuCrO₂ scaffold and combined with a molecular catalyst for the reduction of CO₂ to formate. cam.ac.uk These studies highlight the potential of integrating DPP derivatives into catalysts for the production of solar fuels.

Design Principles for this compound in Sensing Technologies

Development of this compound-Based Fluorogenic Probes

The exceptional photophysical properties of diketopyrrolopyrrole (DPP), such as high fluorescence quantum yields and excellent photostability, make it an ideal fluorophore for the development of fluorescent probes for sensing and bioimaging. mdpi.comresearchgate.net The design of these probes often involves functionalizing the DPP core with specific recognition units that can interact with the target analyte, leading to a change in the fluorescence signal. mdpi.com

A common strategy is to design probes that operate via a photoinduced electron transfer (PET) mechanism. In this design, a receptor for the analyte is attached to the DPP fluorophore. In the absence of the analyte, the fluorescence of the DPP is quenched due to PET from the receptor. Upon binding of the analyte, the PET process is inhibited, and the fluorescence is "turned on." nih.gov

DPP-based probes have been developed for the detection of various analytes, including metal ions and pH. For example, a series of DPP-based fluorescent probes have been designed for the detection of Zn²⁺ and low pH in an AND logic fashion. nih.govresearchgate.net These probes incorporate a morpholine (B109124) moiety that acts as both a pH-responsive element and a lysosome-targeting group. nih.gov The chelation of Zn²⁺ or the protonation of the morpholine leads to a partial increase in fluorescence by suppressing one PET pathway. A large fluorescence enhancement is observed when both events occur, blocking both PET pathways. nih.gov

The chemical versatility of the DPP core allows for the incorporation of various functional groups to tailor the probe's selectivity and sensitivity. mdpi.com For instance, DPP-rhodamine conjugates have been synthesized for the colorimetric and fluorescent sensing of Cu²⁺ and Li⁺. mdpi.com Additionally, enzyme-responsive fluorogenic probes have been designed based on pyridine-flanked DPP dyes, where the fluorescence is modulated by the charge state of the pyridine (B92270) unit. chemrxiv.org These examples demonstrate the broad potential of DPP-based fluorogenic probes in various sensing and imaging applications. sci-hub.se

Table 3: Examples of DPP-Based Fluorogenic Probes and Their Analytes
Probe Name/TypeTarget Analyte(s)Sensing MechanismApplication
DPP-C2, LysoDPP-C2, LysoDPP-C3, LysoDPP-C4Low pH and Zn²⁺AND logic gate based on PET suppressionImaging of lysosomal Zn²⁺, identification of prostate cancer tissue
DPP-rhodamine conjugatesCu²⁺ and Li⁺Colorimetric and fluorescent responseIon sensing
Pyridine-flanked DPP dyesEnzymes (e.g., hypoxia-related redox enzymes, penicillin G acylase)Modulation of fluorescence based on N-substitution/charge state of pyridineEnzyme biosensing
DPP-based conjugated polymer (P1)Fluoride (B91410) ionFluorescence quenching via deprotonationSensing fluoride ion and bioimaging

Multi-Stimuli Responsive Diketopyrrolopyrrole Systems for Advanced Sensors

The inherent chemical and photophysical properties of the this compound (DPP) core, such as its strong electron-withdrawing nature, high charge carrier mobility, and excellent thermal and photostability, make it a versatile platform for the development of advanced sensory materials. technion.ac.ilmdpi.com The presence of carbonyl and amine functionalities within the DPP structure provides active sites for interactions with a variety of analytes, forming the basis for chemosensors. technion.ac.il By strategically modifying the DPP core and its flanking aromatic units, researchers can engineer materials that respond to multiple external stimuli, leading to the creation of sophisticated multi-stimuli responsive sensors. These sensors are capable of detecting and differentiating various chemical and physical signals, opening up possibilities for complex environmental monitoring and diagnostics. scispace.comrsc.org

The design of multi-stimuli responsive DPP systems often involves the incorporation of different recognition moieties or the manipulation of the material's morphology to induce sensitivity to a range of inputs. These inputs can include chemical species such as ions and volatile organic compounds (VOCs), as well as physical stimuli like temperature, light, and mechanical force. doi.orgnih.gov The sensor response is typically observed as a change in the material's optical properties (color or fluorescence) or electrical characteristics (resistance or capacitance). technion.ac.ilscispace.com

Chemo-Responsive Systems

A significant area of research has focused on developing DPP-based sensors that can detect multiple chemical analytes. This can be achieved by creating an array of sensors, each with a slightly different DPP derivative, or by designing a single material that exhibits distinct responses to different chemicals.

For instance, chemiresistive sensors based on DPP copolymers have been successfully employed for the detection and discrimination of various volatile organic compounds (VOCs). technion.ac.ilscispace.com An array of organic field-effect transistors (OFETs) using different DPP copolymers as the active semiconductor layer can generate a unique response pattern for each VOC. scispace.com This "electronic nose" approach, combined with pattern recognition algorithms, allows for the identification of structurally similar analytes. technion.ac.ilscispace.com The sensing mechanism relies on the interaction of the VOC molecules with the DPP copolymer film, which modulates the charge transport properties of the material. scispace.com

Table 1: Performance of a Diketopyrrolopyrrole Copolymer Sensor Array for VOC Detection

DPP CopolymerAnalyteConcentrationResponse TypeDiscrimination Power
PDPP-TNTAlkanes & AromaticsVariableNegative change in mobility and currentHigh
PDPP-FAFAlkanes & AromaticsVariableWeaker negative response to alkanesModerate
PDPP-TBTAlkanes & AromaticsVariableIntermediate responseModerate

Fluorescent DPP-based probes have also been designed for the ratiometric and turn-on detection of multiple ions. mdpi.comnih.gov For example, a DPP derivative functionalized with symmetrical diamides can act as a selective sensor for citrate (B86180) anions through an aggregation-induced emission (AIE) mechanism. nih.gov The binding of the citrate to the recognition groups triggers a distinct change in the fluorescence output. nih.gov Similarly, DPP-based polymers with unalkylated imide moieties can serve as fluorescent sensors for fluoride ions, where the interaction leads to fluorescence quenching. sci-hub.se

Chemo- and Physico-Responsive Systems

A more advanced class of multi-stimuli responsive systems combines chemical sensing with responsiveness to physical stimuli. This dual functionality allows for more complex sensing applications and can provide a means to modulate the sensor's activity.

An example of a chemo- and pH-responsive system is a fluorescent DPP-based polymer that can detect both fluoride ions and changes in pH. The sensing mechanism for fluoride ions involves the deprotonation of the DPP's lactam N-H group, leading to a color change from red to purple and fluorescence quenching. sci-hub.se The same material can also exhibit changes in its fluorescence properties in response to pH variations due to the protonation or deprotonation of the DPP core. nih.gov

Table 2: Dual-Responsive DPP-Based Fluorescent Sensor

StimulusSensing MechanismObserved Response
Fluoride IonDeprotonation of lactam N-HColor change (red to purple) and fluorescence quenching
pH ChangeProtonation/deprotonation of DPP coreAlteration of absorption and fluorescence spectra

Furthermore, researchers are exploring the integration of mechanochromic and thermochromic properties into DPP-based sensors. doi.org Mechanochromism, a change in color in response to mechanical force, can be achieved by designing DPP molecules that undergo changes in their molecular packing or conformation under stress. doi.orgnih.gov A macrocyclic DPP derivative has been shown to exhibit a significant fluorescence quantum yield switch between 61% and 3% upon mechanical grinding or thermal annealing. doi.org This reversible chromism is attributed to a transition between two different polymorphic forms with distinct molecular packing. doi.org Such materials could be developed into sensors that detect mechanical strain or temperature changes through a clear visual signal.

The design principles for these advanced multi-stimuli responsive sensors based on this compound revolve around the precise control of the molecule's electronic structure, intermolecular interactions, and morphology. By combining different functional groups and supramolecular assembly strategies, the sensing capabilities of DPP-based materials can be expanded to create highly selective and sensitive devices for a wide range of applications.

Future Directions and Emerging Research Frontiers in Pyrrolo 3,4 C Pyrrole 1,4 2h,5h Dione Research

Addressing Current Challenges in Diketopyrrolopyrrole Synthesis and Material Development

Despite significant progress in DPP chemistry, several challenges remain in both the synthesis of the core structure and the development of advanced DPP-based materials. A primary obstacle is the transition from laboratory-scale synthesis to large-scale industrial production. researchgate.net The conventional synthesis, which involves the reaction of an aromatic nitrile with a succinic acid ester in the presence of a strong base, can be difficult to replicate on a larger scale while maintaining cost-effectiveness and high purity. researchgate.net

Another significant challenge lies in balancing solubility and crystallinity in DPP-based materials. While N-substituted DPP derivatives generally exhibit improved solubility in common organic solvents, careful engineering of the side-chains is crucial to optimize molecular packing and film morphology for efficient charge transport and light absorption. researchgate.net

Table 1: Comparison of Synthetic Approaches for DPP Derivatives

Synthetic MethodAdvantagesDisadvantages
Conventional Synthesis Utilizes readily available starting materials.Can be difficult to scale up; may result in low yields for non-symmetrical derivatives. researchgate.netnih.gov
Modification of Commercial Pigments Cost-effective; allows for functionalization under mild conditions; higher yields. nih.govDependent on the availability and reactivity of the starting pigment.
Direct Arylation Can simplify synthetic routes by avoiding pre-functionalized starting materials. mdpi.comMay lead to issues with regioselectivity and require careful optimization of reaction conditions.

Exploration of Novel Pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Architectures and Multifunctional Systems

The versatility of the DPP core allows for extensive molecular engineering to create novel architectures with tailored properties for a wide range of applications. rsc.org A key area of exploration is the development of regioisomers of the traditional DPP structure, such as pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP). researchgate.net While less studied, isoDPP-based materials have shown promise in organic electronic devices, and further exploration of this scaffold could lead to new classes of high-performance materials. researchgate.net

Researchers are also focused on extending the π-conjugation of the DPP core to modulate its optoelectronic properties. mdpi.comrsc.org Introducing thiophene (B33073) linkers between the DPP core and flanking aromatic groups, for instance, can lead to a significant bathochromic (red) shift in both absorption and emission spectra. mdpi.com This strategy is crucial for designing materials for applications such as near-infrared (NIR) sensors and organic photovoltaics.

The development of multifunctional DPP systems is another exciting frontier. By incorporating specific functional groups, DPP derivatives can be designed to exhibit a range of properties, from aggregation-induced emission (AIE) for bioimaging to the ability to form gels for use in soft materials and flexible electronics. mdpi.commdpi.com For example, mannose-substituted AIE-active DPP probes have been developed for the selective detection of lectins, demonstrating the potential of DPPs in biomedical applications. mdpi.com

Furthermore, the creation of donor-acceptor (D-A) type copolymers based on DPP is a widely explored strategy to fine-tune the bandgap and energy levels of materials for organic electronics. mdpi.com Recent research has also ventured into acceptor-acceptor (A-A') copolymers, combining DPP with other electron-deficient units to create materials with very low bandgaps and enhanced stability. mdpi.com

Table 2: Examples of Novel DPP Architectures and Their Properties

ArchitectureKey FeatureResulting PropertyPotential Application
isoDPP Regioisomer of DPP. researchgate.netAltered electronic and packing properties compared to DPP. researchgate.netOrganic field-effect transistors, organic photovoltaics. researchgate.net
π-Extended DPPs Incorporation of linkers like thiophene. mdpi.comRed-shifted absorption and emission. mdpi.comNear-infrared sensing, organic solar cells.
AIE-active DPPs Functionalization with groups that promote aggregation-induced emission. mdpi.comHigh fluorescence in the aggregated state. mdpi.comBioimaging, chemical sensors. mdpi.com
DPP-based Gels Self-assembly into gel structures. mdpi.comTunable mechanical and electronic properties. mdpi.comFlexible electronics, soft materials. mdpi.com
A-A' Copolymers Combination of DPP with other electron-deficient units. mdpi.comUltra-low bandgaps, enhanced stability. mdpi.comNear-infrared photodetectors, ambipolar transistors. mdpi.com

Interdisciplinary Approaches in Diketopyrrolopyrrole Academic Inquiry

The continued advancement of DPP research is increasingly reliant on interdisciplinary collaborations. The diverse potential applications of DPP-based materials, spanning from organic electronics and photonics to biology and environmental science, necessitate a convergence of expertise from various fields.

Chemists are focused on designing and synthesizing novel DPP derivatives with specific functionalities. rsc.org Materials scientists and physicists then investigate the solid-state properties of these materials, such as their molecular packing, film morphology, and charge transport characteristics, to optimize their performance in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). frontiersin.org

Furthermore, the exploration of DPPs in biological applications, such as photodynamic therapy and bioimaging, requires close collaboration with biologists and medical researchers. mdpi.com This interdisciplinary approach allows for the rational design of DPP-based probes and therapeutic agents with enhanced efficacy and biocompatibility. For instance, understanding the interactions between DPP derivatives and biological targets is crucial for developing selective and effective treatments.

Computational chemistry also plays a vital role in this interdisciplinary landscape. Theoretical calculations can predict the photophysical properties of new DPP architectures, guiding synthetic efforts and accelerating the discovery of materials with desired characteristics. frontiersin.org This synergy between experimental and theoretical approaches is essential for tackling the complex challenges in DPP research and for translating fundamental discoveries into practical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione derivatives, and how are they optimized for reproducibility?

  • Methodology : The core scaffold is typically synthesized via condensation of thiophene- or aryl-substituted nitriles with succinates. For example, 3,6-di(thiophen-2-yl) derivatives are prepared by reacting thiophenecarbonitrile with dimethyl succinate in t-amyl alcohol under reflux, followed by alkylation with branched alkyl bromides (e.g., 2-octyldodecylbromide) to improve solubility . Stille coupling is then used to introduce conjugated side chains, requiring Pd catalysts (e.g., Pd₂(dba)₃) and phosphine ligands (e.g., P(o-MeOPh)₃) . Reproducibility hinges on strict control of reaction time, temperature, and purification via Soxhlet extraction .

Q. Which characterization techniques are critical for confirming the structure of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives?

  • Methodology : Nuclear Magnetic Resonance (NMR) is essential for verifying substitution patterns and alkyl chain integration (e.g., ¹H/¹³C NMR to confirm thiophene or aryl group attachment) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy identifies π-conjugation extent (e.g., absorption peaks at ~500–700 nm for DPP-based polymers) . Cyclic voltammetry further determines HOMO/LUMO levels for optoelectronic applications .

Q. How are pyrrolo[3,4-c]pyrrole-1,4-dione derivatives applied in organic electronics?

  • Methodology : These derivatives serve as electron-deficient units in low-bandgap polymers for organic solar cells (OSCs) and thin-film transistors (OTFTs). For example, PDPP4T (a copolymer with quaterthiophene) exhibits a narrow bandgap (~1.3 eV) and high hole mobility (>0.1 cm²/V·s), achieved via Stille polymerization . Device performance is optimized by tuning alkyl side chains (e.g., 2-octyldodecyl) to enhance crystallinity and charge transport .

Advanced Research Questions

Q. What strategies mitigate side reactions during the alkylation of pyrrolo[3,4-c]pyrrole-1,4-dione precursors?

  • Methodology : Alkylation of the diketopyrrolopyrrole (DPP) core with bulky bromides (e.g., 2-ethylhexyl, 2-decyltetradecyl) in dimethylformamide (DMF) can lead to incomplete substitution. Mechanistic studies suggest using excess alkyl bromide (≥2.5 equiv) and Cs₂CO₃ as a base to minimize residual hydroxyl groups . Side products are removed via sequential column chromatography with gradients of hexane/ethyl acetate .

Q. How do structural modifications impact the optoelectronic properties of DPP-based polymers?

  • Methodology : Substituting thiophene with stronger electron-withdrawing groups (e.g., 5-bromothiophen-2-yl) red-shifts absorption spectra and lowers LUMO levels, enhancing electron affinity . Conversely, isomerization (e.g., switching from 3,6- to 4,6-substitution) disrupts planarity, reducing charge mobility . Quantitative structure-property relationship (QSPR) models correlate alkyl chain length with thin-film morphology, as shown by grazing-incidence X-ray diffraction (GI-XRD) .

Q. What mechanisms underlie the anion-sensing capabilities of DPP-based [2]rotaxanes?

  • Methodology : Orthogonal H-bonding motifs in DPP-based [2]rotaxanes enable selective fluoride (F⁻) detection. Fluorescence quenching studies reveal cooperative binding: F⁻ disrupts the H-bonded network, shortening fluorescence lifetimes (from ~3.2 ns to ~1.8 ns) and altering solvent polarity responses . Reversibility is confirmed via titration with competing anions (e.g., Cl⁻, NO₃⁻) .

Q. How can crystallographic data resolve contradictions in reported DPP derivative stability?

  • Methodology : Single-crystal X-ray diffraction of 3,6-diphenyl-DPP derivatives shows planar core structures stabilized by π-π stacking (interplanar distance: ~3.4 Å). Discrepancies in thermal stability (e.g., decomposition at 250°C vs. 280°C) arise from alkyl chain packing efficiency, validated by differential scanning calorimetry (DSC) . Defect analysis via atomic force microscopy (AFM) further links grain boundaries to accelerated degradation in OTFTs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.